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JNJ-38158471

Cat. No.: B1255802
M. Wt: 364.79 g/mol
InChI Key: BJHCYTJNPVGSBZ-QPSGOUHRSA-N
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Description

JNJ-38158471, also known as this compound, is a useful research compound. Its molecular formula is C15H17ClN6O3 and its molecular weight is 364.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17ClN6O3 B1255802 JNJ-38158471

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHCYTJNPVGSBZ-QPSGOUHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JNJ-38158471: A Comprehensive Technical Guide on its Mechanism of Action as a Potent VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-38158471 is a potent and highly selective, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively abrogates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This targeted action ultimately leads to the inhibition of new blood vessel formation, a critical process in tumor growth and metastasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and cellular effects.

Core Mechanism of Action: Selective Inhibition of VEGFR-2 Tyrosine Kinase

This compound exerts its therapeutic effect through the competitive inhibition of the VEGFR-2 tyrosine kinase.[1][2][3][4] In the cancerous state, tumor cells secrete Vascular Endothelial Growth Factor (VEGF-A), which binds to VEGFR-2 on the surface of endothelial cells. This ligand-receptor interaction induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event serves as a docking site for various signaling proteins, initiating a cascade of downstream pathways that promote angiogenesis.

This compound selectively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This action effectively blocks the initiation of the downstream signaling cascade, thereby inhibiting the pro-angiogenic effects of VEGF.

Quantitative Data: Kinase Inhibition Profile

The selectivity and potency of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for VEGFR-2, with notable, albeit lesser, activity against other related tyrosine kinases such as RET and KIT.

Kinase TargetIC50 (nM)
VEGFR-2 (KDR/Flk-1)40 - 42
RET180
KIT500
FMS (CSF-1R)624
PDGFRα1,109
VEGFR-31,112
VEGFR-14,451
FLT34,810

Table 1: In vitro kinase inhibition profile of this compound. Data compiled from multiple sources.[1][3][4]

Signaling Pathway Inhibition

By inhibiting VEGFR-2 autophosphorylation, this compound effectively blocks the activation of key downstream signaling pathways that are crucial for endothelial cell function.

VEGFR2_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation JNJ_38158471 This compound JNJ_38158471->VEGFR2 Inhibition ATP ATP ADP ADP PLCg PLCγ P->PLCg PI3K PI3K P->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis ERK->Angiogenesis

Figure 1: this compound Inhibition of VEGFR-2 Signaling Pathway. This diagram illustrates how this compound blocks the VEGF-induced signaling cascade.

Experimental Protocols

The following sections detail the methodologies for key experiments that have elucidated the mechanism of action of this compound.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein tyrosine kinases.

Methodology:

  • Recombinant human kinase domains are incubated with a specific peptide substrate and ATP in a suitable buffer system.

  • This compound is added in a range of concentrations.

  • The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or filter-binding assays with radiolabeled ATP.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

VEGFR-2 Autophosphorylation Assay in HUVECs

Objective: To assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Methodology:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence and then serum-starved overnight.

  • The cells are pre-incubated with various concentrations of this compound (e.g., 1-500 nM) for 1 hour.[3]

  • The cells are then stimulated with recombinant human VEGF-A (e.g., 10 ng/mL) for a short period (e.g., 5 minutes).

  • Cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.

  • Western blotting is performed using primary antibodies specific for phosphorylated VEGFR-2 (e.g., pY1175) and total VEGFR-2.

  • The band intensities are quantified, and the ratio of phosphorylated to total VEGFR-2 is calculated to determine the extent of inhibition.[5][6][7]

Western_Blot_Workflow A HUVEC Culture & Serum Starvation B Pre-incubation with This compound A->B C VEGF Stimulation B->C D Cell Lysis C->D E SDS-PAGE & Western Blot D->E F Antibody Incubation (pVEGFR-2, Total VEGFR-2) E->F G Detection & Quantification F->G

Figure 2: Workflow for VEGFR-2 Autophosphorylation Assay. A schematic of the key steps in the Western blot analysis.

HUVEC Migration (Scratch) Assay

Objective: To evaluate the effect of this compound on VEGF-induced endothelial cell migration.

Methodology:

  • HUVECs are grown to a confluent monolayer in multi-well plates.

  • A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.[1][8]

  • The cells are washed to remove debris and then incubated with media containing VEGF-A and different concentrations of this compound (e.g., 50-1000 nM).[3]

  • The "wound" area is imaged at time zero and after a set period (e.g., 12-16 hours).[3]

  • The extent of cell migration into the cell-free area is quantified by measuring the change in the width of the scratch over time.

In Vivo Corneal Neovascularization Assay

Objective: To assess the anti-angiogenic activity of this compound in an in vivo model.

Methodology:

  • Slow-release pellets containing VEGF are surgically implanted into the corneal stroma of anesthetized mice.[9][10]

  • Mice are treated with this compound (e.g., 10 or 100 mg/kg, once daily by oral gavage) or a vehicle control.[3]

  • After a defined period (e.g., 5-7 days), the corneas are examined under a microscope.

  • The area of neovascularization is quantified by measuring the length and clock hours of new blood vessel growth from the limbus.

Human Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in preclinical cancer models.

Methodology:

  • Human tumor cells (e.g., HCT116 colorectal carcinoma) are subcutaneously injected into immunocompromised mice.[2][11]

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered orally at various doses (e.g., 10-200 mg/kg/day).[3]

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density.

Xenograft_Model_Workflow A Subcutaneous injection of human tumor cells (e.g., HCT116) into immunocompromised mice B Tumor growth to palpable size A->B C Randomization of mice into treatment and control groups B->C D Oral administration of This compound or vehicle C->D E Regular measurement of tumor volume and body weight D->E F End of study and tumor analysis E->F

Figure 3: Workflow for Human Tumor Xenograft Model. A simplified representation of the in vivo efficacy study.

Conclusion

This compound is a potent and selective inhibitor of VEGFR-2 tyrosine kinase. Its mechanism of action is well-characterized, involving the direct inhibition of VEGFR-2 autophosphorylation and the subsequent blockade of downstream signaling pathways essential for angiogenesis. The preclinical data from in vitro and in vivo studies strongly support its anti-angiogenic and anti-tumor activities. This in-depth technical guide provides a comprehensive overview of the core mechanism, quantitative data, and experimental methodologies that form the basis of our understanding of this compound, making it a valuable resource for researchers and professionals in the field of oncology drug development.

References

JNJ-38158471: A Technical Guide to its Primary and Secondary Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38158471 is a potent, orally bioavailable tyrosine kinase inhibitor. This document provides a comprehensive technical overview of its primary and secondary molecular targets, associated signaling pathways, and the experimental methodologies used for their characterization. This compound primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), playing a critical role in angiogenesis. Its secondary targets include the receptor tyrosine kinases Ret and Kit, which are implicated in various oncogenic processes. This guide is intended to serve as a detailed resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

Core Pharmacological Profile

This compound is a selective inhibitor of several receptor tyrosine kinases, with a primary affinity for VEGFR-2. Its inhibitory action on these kinases disrupts downstream signaling cascades that are crucial for cell proliferation, migration, and survival, particularly in the context of tumor angiogenesis and growth.[1]

Data Presentation: Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against its primary and secondary targets.

TargetIC50 (nM)Assay Type
VEGFR-2 (KDR) 40Cell-free kinase assay
Ret 180Cell-free kinase assay
Kit 500Cell-free kinase assay

Primary Target: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[2][3][4] this compound's high affinity for VEGFR-2 makes it a potent anti-angiogenic agent.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including:

  • PLCγ-PKC-MAPK Pathway: This pathway is central to endothelial cell proliferation.[2][5]

  • PI3K-Akt Pathway: This pathway is crucial for endothelial cell survival and vascular permeability.[3][5][6]

  • Src-p38 MAPK Pathway: This pathway is involved in endothelial cell migration.[5][6]

The inhibition of VEGFR-2 by this compound blocks these downstream events, leading to a reduction in angiogenesis.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCγ VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates Src Src VEGFR-2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt p38_MAPK p38 MAPK Src->p38_MAPK Raf Raf PKC->Raf Gene Expression Gene Expression Akt->Gene Expression Promotes Survival p38_MAPK->Gene Expression Promotes Migration MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Expression Promotes Proliferation This compound This compound This compound->VEGFR-2 Inhibits

VEGFR-2 Signaling Pathway Inhibition by this compound.

Secondary Targets: Ret and Kit

This compound also exhibits inhibitory activity against the receptor tyrosine kinases Ret and Kit, albeit at higher concentrations than for VEGFR-2.

Ret Signaling Pathway

The Ret receptor tyrosine kinase is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands.[7] Aberrant Ret signaling is a known driver in several types of cancer.[8] Downstream signaling pathways activated by Ret include:

  • RAS/MAPK Pathway [8][9]

  • PI3K/AKT Pathway [8][9]

Ret_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GDNF Family Ligand GDNF Family Ligand Ret Ret GDNF Family Ligand->Ret Binds RAS RAS Ret->RAS Activates PI3K PI3K Ret->PI3K Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Proliferation, Differentiation AKT->Gene Expression Survival, Growth This compound This compound This compound->Ret Inhibits Kit_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF Kit Kit SCF->Kit Binds RAS RAS Kit->RAS Activates PI3K PI3K Kit->PI3K Activates JAK JAK Kit->JAK Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Proliferation AKT->Gene Expression Survival STAT->Gene Expression Inflammation, Proliferation This compound This compound This compound->Kit Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare Reagents Prepare Kinase, Substrate, Buffer, and this compound Mix Components Mix Kinase, Substrate, and this compound Prepare Reagents->Mix Components Initiate Reaction Add ATP Mix Components->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Terminate and Detect Terminate Reaction and Measure Phosphorylation Incubate->Terminate and Detect Calculate IC50 Plot Inhibition Curve and Calculate IC50 Terminate and Detect->Calculate IC50

References

Unveiling the Potent and Selective Inhibition of VEGFR-2 by JNJ-38158471: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of JNJ-38158471, a potent and orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive understanding of this compound's mechanism of action.

Core Efficacy: Sub-nanomolar Inhibition of VEGFR-2

This compound demonstrates high-potency inhibition of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels. In vitro studies have established a half-maximal inhibitory concentration (IC50) for this compound against VEGFR-2 in the low nanomolar range, underscoring its potential as a targeted therapeutic agent.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been rigorously quantified against a panel of kinases to determine its selectivity profile. The following table summarizes the IC50 values, providing a clear comparison of its potency against VEGFR-2 and other related kinases.

Kinase TargetIC50 (nM)
VEGFR-2 40 - 42 [1][2][3]
RET180 - 183[1][2]
KIT500 - 511[1][2]
FMS (CSF-1R)624[1]
PDGFRα1,109[1]
VEGFR-31,112[1]
VEGFR-1>1,000 - 4,451[1][3]
FLT34,810[1]

Table 1: In vitro inhibitory activity of this compound against a panel of protein kinases. Data compiled from multiple sources.[1][2][3]

Cellular Activity: Inhibition of VEGFR-2 Phosphorylation and Endothelial Cell Function

The potent enzymatic inhibition of VEGFR-2 by this compound translates to significant cellular effects. In Human Umbilical Vein Endothelial Cells (HUVECs), this compound effectively inhibits VEGF-stimulated VEGFR-2 autophosphorylation at concentrations as low as 1 nM.[2] This inhibition of a critical signaling event leads to the suppression of downstream cellular processes. Specifically, this compound has been shown to inhibit VEGF-dependent HUVEC migration at concentrations between 50 and 1000 nM, without inducing cellular toxicity.[2]

Visualizing the Mechanism: VEGFR-2 Signaling and Assay Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for assessing kinase inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_monomer VEGFR-2 (Monomer) VEGF->VEGFR2_monomer Binds VEGFR2_dimer VEGFR-2 (Dimer) VEGFR2_monomer->VEGFR2_dimer Dimerization P_VEGFR2 P-VEGFR-2 VEGFR2_dimer->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Migration, Survival Akt->Angiogenesis MAPK->Angiogenesis JNJ_38158471 This compound JNJ_38158471->P_VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by this compound.

Kinase_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant Kinase (VEGFR-2) - Substrate (e.g., Poly-Glu-Tyr) - ATP - this compound (Test Compound) Plate Dispense Reagents into Microplate Wells Reagents->Plate Incubation Incubate at Room Temperature to Allow Kinase Reaction Plate->Incubation Stop_Reagent Add Stop Reagent Incubation->Stop_Reagent Detection_Reagent Add Detection Reagent (e.g., Antibody for Phosphorylated Substrate) Stop_Reagent->Detection_Reagent Signal Measure Signal (e.g., Fluorescence, Luminescence) Detection_Reagent->Signal IC50_Calc Calculate IC50 Value from Dose-Response Curve Signal->IC50_Calc

Caption: Generalized Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

The determination of the inhibitory activity of this compound against VEGFR-2 and other kinases involves specific in vitro assays. While the precise details can vary between studies, a representative methodology is outlined below.

In Vitro Kinase Assay (General Protocol)

  • Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity (IC50).

  • Materials:

    • Recombinant human kinase domains (e.g., VEGFR-2, RET, KIT).

    • Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Adenosine triphosphate (ATP).

    • This compound, serially diluted.

    • Assay buffer (containing appropriate salts, DTT, and BSA).

    • Microplates (e.g., 96-well or 384-well).

    • Detection reagents (e.g., phosphospecific antibodies, fluorescent probes).

  • Procedure:

    • A solution of the recombinant kinase is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature in the wells of a microplate.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. The ATP concentration is typically kept at or near the Km value for each specific kinase to ensure competitive binding conditions.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • The reaction is terminated by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using a suitable detection method. This can include methods such as mobility shift assays (MSA), immobilized metal ion affinity-based fluorescence polarization (IMAP), or enzyme-linked immunosorbent assays (ELISA).

    • The resulting data are plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular VEGFR-2 Autophosphorylation Assay

  • Objective: To assess the ability of this compound to inhibit the autophosphorylation of VEGFR-2 in a cellular context.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure:

    • HUVECs are cultured to sub-confluency and then serum-starved for a period (e.g., 16-24 hours) to reduce basal receptor phosphorylation.

    • The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • The cells are then stimulated with a pro-angiogenic factor, typically VEGF, for a short period (e.g., 5-10 minutes) to induce VEGFR-2 autophosphorylation.

    • Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

    • The level of phosphorylated VEGFR-2 is assessed by methods such as Western blotting or ELISA using an antibody specific for the phosphorylated form of the receptor.

    • The results are quantified and expressed as a percentage of the VEGF-stimulated control (without inhibitor).

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-2, with a well-defined in vitro and cellular activity profile. Its ability to effectively block VEGFR-2 signaling at nanomolar concentrations highlights its potential as a valuable tool for angiogenesis research and as a candidate for further therapeutic development. The detailed data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of targeted cancer therapy and other angiogenesis-dependent diseases.

References

JNJ-38158471: A Technical Overview of its RET Kinase Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the RET kinase inhibition pathway with a focus on the investigational compound JNJ-38158471. This document synthesizes the available preclinical data, outlines relevant experimental methodologies, and visualizes the core biological and experimental processes.

Introduction to the RET Receptor Tyrosine Kinase

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Ligand-independent constitutive activation of RET, resulting from genetic alterations such as point mutations or chromosomal rearrangements, is a known driver in various human cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[1][2] This oncogenic activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and tumor growth.[1] Consequently, the RET kinase has emerged as a significant therapeutic target for the development of specific inhibitors.

This compound: A Multi-Kinase Inhibitor

This compound is a small molecule tyrosine kinase inhibitor.[2] Available biochemical data indicates that it is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and also exhibits inhibitory activity against RET and Kit kinases.[3][4] The compound is identified by the CAS number 951151-97-6 and its chemical name is (E)-1-(4-(6-amino-5-((methoxyimino)methyl)pyrimidin-4-yloxy)-2-chlorophenyl)-3-ethylurea.[4]

Quantitative Inhibitory Activity

The in vitro inhibitory potency of this compound against key tyrosine kinases is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Target KinaseIC50 (nM)
VEGFR-240
RET180
Kit500

Data sourced from publicly available information from chemical suppliers.[3][4]

The RET Kinase Signaling and Inhibition Pathway

The RET receptor is activated upon binding of a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor. This activation leads to receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. These phosphotyrosine residues then serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that promote cell proliferation and survival.

In oncogenic contexts, RET is constitutively active, leading to perpetual downstream signaling. This compound, as a RET inhibitor, is designed to bind to the ATP-binding pocket of the RET kinase domain, thereby preventing the phosphorylation of its substrates and blocking the aberrant signaling.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF Ligand GDNF Ligand GFRa Co-receptor GFRa Co-receptor Ligand-Co-receptor Complex Ligand-Co-receptor Complex RET Receptor RET Receptor Ligand-Co-receptor Complex->RET Receptor Binds and Activates RET Kinase Domain (Active) RET Kinase Domain (Active) RET Receptor->RET Kinase Domain (Active) Dimerization & Autophosphorylation RET Kinase Domain (Inactive) RET Kinase Domain (Inactive) RAS/MAPK Pathway RAS/MAPK Pathway RET Kinase Domain (Active)->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway RET Kinase Domain (Active)->PI3K/AKT Pathway PLCg Pathway PLCg Pathway RET Kinase Domain (Active)->PLCg Pathway This compound This compound This compound->RET Kinase Domain (Active) Inhibits Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation RAS/MAPK Pathway->Cell Proliferation, Survival, Differentiation PI3K/AKT Pathway->Cell Proliferation, Survival, Differentiation PLCg Pathway->Cell Proliferation, Survival, Differentiation

Caption: RET Signaling Pathway and Inhibition by this compound.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC50 values for kinase inhibitors like this compound is typically performed using in vitro kinase inhibition assays. While the specific protocol for this compound has not been publicly disclosed, a general methodology is outlined below.

General Principle

An in vitro kinase assay measures the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor. The activity is often quantified by measuring the amount of phosphorylated substrate produced, which can be detected using various methods, such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

Representative Workflow

Kinase_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation This compound (Serial Dilution) This compound (Serial Dilution) This compound (Serial Dilution)->Incubation Signal Detection Signal Detection Incubation->Signal Detection Stop Reaction & Detect Signal Data Analysis Data Analysis Signal Detection->Data Analysis Quantify Signal IC50 Determination IC50 Determination Data Analysis->IC50 Determination Dose-Response Curve Fitting

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Detailed Steps
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor stock to create a range of concentrations for testing.

    • Prepare a reaction buffer containing purified recombinant RET kinase, a specific substrate peptide, and ATP (often radiolabeled or modified for detection).

  • Kinase Reaction:

    • In a multi-well plate, combine the reaction buffer with each concentration of this compound.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction (e.g., by adding a stop solution or denaturing the enzyme).

    • Separate the phosphorylated substrate from the unreacted components.

    • Quantify the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., scintillation counting for radioactive assays, fluorescence polarization, or luminescence).

  • Data Analysis:

    • Plot the kinase activity (as a percentage of the control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Determine the IC50 value from the fitted curve.

Conclusion

This compound is a multi-kinase inhibitor with demonstrated in vitro activity against VEGFR-2, RET, and Kit. Its ability to inhibit RET kinase suggests its potential as a therapeutic agent in cancers driven by aberrant RET signaling. The information publicly available on this compound is currently limited to its biochemical profile from commercial suppliers, and no peer-reviewed preclinical or clinical studies have been published to date. Further research is necessary to fully characterize its mechanism of action, selectivity, in vivo efficacy, and safety profile to establish its potential as a clinical candidate. This guide provides a foundational understanding of the RET inhibition pathway and the methodologies used to characterize inhibitors like this compound, serving as a valuable resource for the scientific community.

References

JNJ-38158471: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Chemical Structure, Properties, and Preclinical Profile of a Selective VEGFR-2 Inhibitor

This technical guide provides a comprehensive overview of JNJ-38158471, a potent and selective tyrosine kinase inhibitor. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical characteristics, mechanism of action, and preclinical efficacy. All quantitative data is presented in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor belonging to the class of ethylureas. Its chemical identity and fundamental properties are summarized below.

PropertyValue
IUPAC Name (E)-1-(4-((6-Amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea[1]
Chemical Formula C₁₅H₁₇ClN₆O₃[1][2]
Molecular Weight 364.79 g/mol [1][2]
SMILES CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N\OC)N)Cl[2]
CAS Number 951151-97-6[1][2][3]
Solubility DMSO > 112 mg/mL, Water > 1 mg/mL, Ethanol > 4 mg/mL[1]

Pharmacodynamics and Mechanism of Action

This compound is a highly selective and orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting VEGFR-2, this compound disrupts the signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Kinase Inhibitory Profile

The inhibitory activity of this compound has been characterized against a panel of tyrosine kinases, demonstrating significant selectivity for VEGFR-2.

Target KinaseIC₅₀ (nM)
VEGFR-2 40[3][4]
Ret 180[3]
Kit 500[3]
VEGFR-1 >1000[3]
VEGFR-3 >1000[3]
Signaling Pathway

This compound exerts its anti-angiogenic effects by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby inhibiting the activation of downstream signaling pathways crucial for endothelial cell function.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation, Migration Akt Akt PI3K->Akt Akt->Nucleus Survival JNJ This compound JNJ->VEGFR2 Inhibits Autophosphorylation

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacokinetics

In Vitro and In Vivo Efficacy

The anti-angiogenic and anti-tumor activity of this compound has been demonstrated in a variety of preclinical models.

In Vitro Studies
AssayCell LineTreatmentKey Findings
VEGFR-2 AutophosphorylationHUVEC1-500 nM this compoundInhibition of VEGF-stimulated VEGFR-2 autophosphorylation.
Endothelial Cell MigrationHUVEC50-1000 nM this compoundSignificant inhibition of VEGF-dependent HUVEC migration.
In Vivo Studies
ModelDosing RegimenKey Findings
Mouse Corneal Neovascularization10 or 100 mg/kg, p.o., once dailyInhibition of VEGF-induced corneal neovascularization.
A431 Human Tumor Xenograft10-200 mg/kg, p.o.Dose-dependent inhibition of tumor growth.
HCT116 Human Tumor Xenograft10-200 mg/kg, p.o.Dose-dependent inhibition of tumor growth.
APC min-Mouse ModelNot specifiedInhibition of polyp formation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound.

HUVEC Migration Assay (Boyden Chamber)

This assay assesses the ability of a compound to inhibit the migration of human umbilical vein endothelial cells (HUVECs) towards a chemoattractant, such as VEGF.

HUVEC_Migration_Workflow Start Start: HUVEC Culture Serum_Starve Serum Starve HUVECs Start->Serum_Starve Prepare_Chamber Prepare Boyden Chamber (Porous Membrane) Serum_Starve->Prepare_Chamber Add_Chemoattractant Add Chemoattractant (VEGF) to Lower Chamber Prepare_Chamber->Add_Chemoattractant Add_Cells Add HUVECs + this compound (or Vehicle) to Upper Chamber Prepare_Chamber->Add_Cells Incubate Incubate (e.g., 4-8 hours) Add_Chemoattractant->Incubate Add_Cells->Incubate Fix_Stain Fix and Stain Migrated Cells (on underside of membrane) Incubate->Fix_Stain Quantify Quantify Migrated Cells (Microscopy) Fix_Stain->Quantify End End: Compare Treatment vs. Control Quantify->End

Figure 2: Generalized workflow for a HUVEC migration assay.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

  • Serum Starvation: Prior to the assay, cells are typically serum-starved to reduce basal migration.

  • Chamber Preparation: A Boyden chamber apparatus, consisting of an upper and lower well separated by a porous membrane, is used.

  • Chemoattractant Addition: A solution containing a chemoattractant (e.g., VEGF) is added to the lower chamber.

  • Cell Seeding: A suspension of HUVECs, pre-incubated with various concentrations of this compound or a vehicle control, is added to the upper chamber.

  • Incubation: The chamber is incubated for a defined period to allow for cell migration through the pores of the membrane towards the chemoattractant.

  • Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).

  • Quantification: The number of migrated cells is quantified by microscopy.

Tumor Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of a compound in an animal model bearing human tumors.

Xenograft_Workflow Start Start: Tumor Cell Culture (e.g., A431, HCT116) Implantation Implant Tumor Cells Subcutaneously into Immunocompromised Mice Start->Implantation Tumor_Growth Allow Tumors to Reach a Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer this compound (p.o.) or Vehicle Daily Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint Continue Treatment until Predefined Endpoint Monitoring->Endpoint Analysis Excise Tumors for Weight and Further Analysis Endpoint->Analysis End End: Compare Tumor Growth between Groups Analysis->End

References

JNJ-38158471: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for JNJ-38158471, a potent and selective tyrosine kinase inhibitor. The information presented herein is a compilation of publicly available data intended to inform researchers and professionals in the field of drug development.

Core Compound Activity

This compound is an orally bioavailable, small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1] Preclinical data have demonstrated its high selectivity and potent anti-tumor activity in both in vitro and in vivo models.[1]

In Vitro Inhibitory Activity

This compound exhibits high selectivity for VEGFR-2. The following table summarizes the half-maximal inhibitory concentrations (IC50) against various tyrosine kinases.

Target KinaseIC50 (nM)
VEGFR-240[1]
Ret180[1]
Kit500[1]
VEGFR-1>1000[1]
VEGFR-3>1000[1]
RafNo significant activity[1]
Cellular Activity

In cell-based assays, this compound demonstrated potent inhibition of VEGF-stimulated VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations.[1][2][3] Furthermore, it effectively inhibited VEGF-dependent migration of endothelial cells.[1]

In Vivo Efficacy

Preclinical studies in various animal models have shown significant anti-tumor efficacy of this compound.

Xenograft Tumor Models

Once-daily oral administration of this compound resulted in substantial tumor growth inhibition in several human tumor xenograft models in nude mice.

Tumor ModelMaximum Tumor Growth Inhibition
A431 (Epidermoid Carcinoma)Up to 90%[1]
HCT116 (Colorectal Carcinoma)Up to 90%[1]
A375 (Melanoma)Up to 90%[1]

Notably, in the A375 melanoma xenograft model, a significant delay in tumor growth was observed for up to four weeks after the cessation of monotherapy with this compound.[1] In the HCT116 colorectal cancer model, daily oral doses ranging from 10 to 200 mg/kg led to a decrease in tumor size.[3]

Angiogenesis Models

This compound demonstrated potent anti-angiogenic effects in vivo.

ModelTreatmentResult
VEGF-induced Corneal Angiogenesis (C57BL/6J mice)100 mg/kg, once daily83% inhibition of neovascularization[2]
VEGF-induced Corneal Angiogenesis (C57BL/6J mice)10 mg/kg, once daily15% inhibition of neovascularization[2]
Spontaneous Polyp Formation (APC min-mouse model)Not specifiedInhibition of polyp formation[1]

The compound was reported to be well-tolerated in these animal models.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor and anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound prevents this autophosphorylation and subsequent downstream signaling.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Phosphorylated) VEGFR2->pVEGFR2 JNJ38158471 This compound JNJ38158471->VEGFR2 Inhibits ATP ATP ATP->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K RAS RAS pVEGFR2->RAS Permeability Vascular Permeability pVEGFR2->Permeability Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific, detailed internal protocols for the preclinical studies on this compound are not publicly available, the following represents generalized methodologies based on standard practices for the types of experiments conducted.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the IC50 of this compound against target kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., VEGFR-2, Ret, Kit)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically containing MgCl2, MnCl2, DTT)

  • This compound (in various concentrations)

  • Microtiter plates

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

Procedure:

  • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in assay buffer.

  • In a microtiter plate, add the kinase enzyme, the kinase-specific substrate, and the various concentrations of this compound.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to a control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular VEGFR-2 Phosphorylation Assay (General Protocol)

Objective: To assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • VEGF (Vascular Endothelial Growth Factor)

  • This compound

  • Lysis buffer

  • Antibodies: anti-phospho-VEGFR-2 (pY1175), anti-total-VEGFR-2

  • ELISA plates or Western blotting equipment

Procedure:

  • Culture HUVECs to near confluence and then serum-starve for several hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with a specific concentration of VEGF for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Quantify the levels of phosphorylated VEGFR-2 and total VEGFR-2 using a sandwich ELISA or Western blotting.

  • Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.

  • Determine the concentration-dependent inhibition of VEGFR-2 phosphorylation by this compound.

In Vivo Tumor Xenograft Study (General Protocol)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cell line (e.g., HCT116)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a specific number of tumor cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally, once daily, at various dose levels. The control group receives the vehicle.

  • Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Preclinical Outcome Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Assay Cellular Phosphorylation Assay (VEGFR-2) Kinase_Assay->Cell_Assay Migration_Assay Endothelial Cell Migration Assay Cell_Assay->Migration_Assay Xenograft Tumor Xenograft Models (Efficacy Assessment) Migration_Assay->Xenograft Angiogenesis_Model Corneal Angiogenesis Model (Anti-angiogenic Effect) Xenograft->Angiogenesis_Model PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD Studies) Angiogenesis_Model->PK_PD Lead_Candidate Lead Candidate Profile (this compound) PK_PD->Lead_Candidate

Caption: A generalized preclinical experimental workflow for the evaluation of a kinase inhibitor like this compound.

References

The Role of JNJ-38158471 in Inhibiting Tumor Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38158471 is a potent and selective small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively abrogates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This targeted inhibition of VEGFR-2 leads to a significant reduction in tumor-associated neovascularization, thereby restricting tumor growth and progression. This technical guide provides an in-depth overview of the preclinical data supporting the anti-angiogenic activity of this compound, detailed experimental protocols for key assays, and a visual representation of its mechanism of action.

Core Mechanism of Action: Selective VEGFR-2 Inhibition

This compound is a tyrosine kinase inhibitor with high affinity for VEGFR-2.[1][2] Its primary mechanism involves blocking the autophosphorylation of VEGFR-2 upon binding of its ligand, VEGF.[2] This action effectively halts the initiation of downstream signaling cascades that are pivotal for the angiogenic process.

Signaling Pathway Inhibition

The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways essential for angiogenesis. This compound, by preventing this initial phosphorylation step, effectively blocks these signaling events.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Migration Cell Migration PI3K->Migration Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation JNJ This compound JNJ->VEGFR2 Inhibits (No Autophosphorylation)

This compound blocks VEGF-induced VEGFR-2 signaling pathways.

Quantitative Preclinical Data

The anti-angiogenic properties of this compound have been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Kinase Inhibition Profile

This compound exhibits high selectivity for VEGFR-2 over other related kinases.

Kinase TargetIC50 (nM)
VEGFR-2 42 [2]
RET183[2]
KIT511[2]
FMS624[2]
PDGFRα1,109[2]
VEGFR-31,112[2]
VEGFR-14,451[2]
FLT34,810[2]
Table 1: Inhibitory activity of this compound against a panel of tyrosine kinases. Data represent the half-maximal inhibitory concentration (IC50).
In Vitro Cellular Activity

This compound effectively inhibits key functions of endothelial cells stimulated by VEGF.

AssayCell TypeTreatmentResult
VEGFR-2 AutophosphorylationHUVECs10, 100, or 500 nM this compoundDecreased VEGF-induced phosphorylation[2]
Cell MigrationHUVECs1 µM this compoundInhibition of VEGF-induced migration[2]
Table 2: In vitro anti-angiogenic effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
In Vivo Efficacy

Preclinical in vivo models demonstrate the potent anti-angiogenic and anti-tumor activity of this compound.

Animal ModelAssayTreatmentResult
MouseCorneal Neovascularization100 mg/kg this compoundReduction in VEGF-induced neovascularization[2]
Mouse XenograftHCT116 Colorectal Cancer10 to 200 mg/kg/day this compoundDose-dependent decrease in tumor size[2]
Mouse ModelSpontaneous Colorectal Adenoma (Apc+/Min-FCCC)100 mg/kg/day this compoundReduction in polyp number[2]
Table 3: In vivo anti-angiogenic and anti-tumor efficacy of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-angiogenic activity of this compound.

VEGFR-2 Autophosphorylation Assay in HUVECs

This assay quantifies the ability of this compound to inhibit the VEGF-induced phosphorylation of VEGFR-2 in a cellular context.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium until they reach 80-90% confluency.

  • Serum Starvation: Cells are serum-starved for 18-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: HUVECs are pre-incubated with varying concentrations of this compound (e.g., 10, 100, 500 nM) or vehicle control for 1-2 hours.

  • VEGF Stimulation: Cells are stimulated with recombinant human VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C to induce VEGFR-2 phosphorylation.

  • Cell Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed with an antibody for total VEGFR-2 to confirm equal protein loading.

  • Quantification: Densitometry is used to quantify the band intensities of pVEGFR-2 and total VEGFR-2, and the ratio of pVEGFR-2 to total VEGFR-2 is calculated.

HUVEC Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory capacity of endothelial cells towards a chemoattractant.

Methodology:

  • Cell Preparation: HUVECs are serum-starved for 4-6 hours.

  • Assay Setup:

    • Transwell inserts (e.g., 8 µm pore size) are coated with an extracellular matrix protein such as fibronectin or collagen.

    • The lower chamber of the transwell plate is filled with endothelial basal medium containing VEGF as a chemoattractant.

    • Serum-starved HUVECs are resuspended in serum-free medium containing this compound (e.g., 1 µM) or vehicle control and seeded into the upper chamber of the transwell insert.

  • Incubation: The plate is incubated for 4-6 hours at 37°C to allow for cell migration.

  • Cell Removal and Staining:

    • Non-migrated cells on the upper surface of the insert membrane are removed with a cotton swab.

    • Migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet or DAPI.

  • Quantification: The number of migrated cells is counted in several random fields under a microscope, or the stain is eluted and the absorbance is measured.

Mouse Corneal Micropocket Assay

This in vivo assay provides a quantitative measure of angiogenesis in a normally avascular tissue.

Methodology:

  • Pellet Preparation: Slow-release pellets containing a pro-angiogenic factor (e.g., VEGF or bFGF) and sucralfate are prepared.

  • Animal Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure:

    • A micropocket is surgically created in the corneal stroma of the mouse eye using a fine needle.

    • The prepared pellet is implanted into the micropocket.

  • Drug Administration: this compound (e.g., 100 mg/kg) or vehicle control is administered to the mice daily via oral gavage.

  • Observation and Quantification:

    • After a set period (e.g., 5-7 days), the corneas are examined under a slit-lamp biomicroscope.

    • The area of neovascularization is quantified by measuring the vessel length and the circumferential extent of vessel growth.

  • Histological Analysis (Optional): Corneas can be excised, fixed, and sectioned for immunohistochemical staining of blood vessels (e.g., using an anti-CD31 antibody) to determine microvessel density.

HCT116 Colorectal Cancer Xenograft Model

This in vivo tumor model evaluates the efficacy of this compound in inhibiting the growth of an established human tumor in an immunodeficient mouse.

Methodology:

  • Cell Culture and Implantation:

    • HCT116 human colorectal carcinoma cells are cultured in appropriate media.

    • A specific number of cells (e.g., 5 x 10^6) are suspended in PBS or Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment groups.

    • This compound (e.g., 10-200 mg/kg) or vehicle control is administered daily via oral gavage.

  • Tumor Measurement and Monitoring:

    • Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers.

    • Tumor volume is calculated using the formula: (length x width²)/2.

    • Animal body weight and general health are also monitored.

  • Study Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size.

    • Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry for microvessel density).

    • Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating the anti-angiogenic and anti-tumor properties of a compound like this compound.

Experimental_Workflow Preclinical Evaluation Workflow for Anti-Angiogenic Agents cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_outcome Outcome Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Phospho_Assay VEGFR-2 Phosphorylation (Western Blot) Kinase_Assay->Phospho_Assay Migration_Assay Endothelial Cell Migration (Transwell Assay) Phospho_Assay->Migration_Assay Proliferation_Assay Endothelial Cell Proliferation Migration_Assay->Proliferation_Assay Corneal_Assay Corneal Micropocket Assay (Angiogenesis Inhibition) Proliferation_Assay->Corneal_Assay Promising In Vitro Data Xenograft_Model Tumor Xenograft Model (Tumor Growth Inhibition) Corneal_Assay->Xenograft_Model MVD_Analysis Microvessel Density Analysis (Immunohistochemistry) Xenograft_Model->MVD_Analysis Efficacy_Data Demonstration of Anti-Angiogenic and Anti-Tumor Efficacy Xenograft_Model->Efficacy_Data MVD_Analysis->Efficacy_Data

A stepwise approach for the preclinical assessment of this compound.

Conclusion

This compound is a highly selective and potent inhibitor of VEGFR-2 that demonstrates significant anti-angiogenic and anti-tumor activity in preclinical models. Its mechanism of action, centered on the blockade of VEGF-induced signaling in endothelial cells, translates to a robust inhibition of neovascularization and subsequent tumor growth. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel anti-angiogenic therapies.

References

JNJ-38158471: A Potent VEGFR-2 Inhibitor in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38158471 is a selective and orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, this compound disrupts the signaling pathways crucial for the formation of new blood vessels, a process essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of the activity of this compound in various cancer cell lines, detailing its mechanism of action, experimental protocols, and quantitative data to support further research and development.

Core Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

This compound exerts its anti-cancer effects primarily by inhibiting the tyrosine kinase activity of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival.

This compound competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling molecules. The primary pathways affected by this compound inhibition include:

  • PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[1][2]

  • PI3K-Akt Pathway: This pathway is a key regulator of endothelial cell survival and migration.[1]

  • Src-p38 MAPK Pathway: This pathway is involved in cell migration and actin cytoskeleton reorganization.

By blocking these critical signaling cascades, this compound effectively inhibits the fundamental processes of angiogenesis.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of this compound has been quantified against several key tyrosine kinases, demonstrating its high selectivity for VEGFR-2.

TargetIC50 (nM)
VEGFR-2 40
RET180
KIT500

Table 1: Kinase inhibitory activity of this compound.

While comprehensive data on the direct anti-proliferative effects of this compound across a wide range of cancer cell lines is not extensively available in the public domain, its potent anti-angiogenic activity has been demonstrated in various in vitro and in vivo models. The compound has shown significant inhibitory effects on the growth of human colorectal carcinoma (HCT116) and epidermoid carcinoma (A431) xenografts in mice.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay) for HCT116 Cells

This protocol is adapted from a general procedure for assessing the effect of a compound on the viability of HCT116 human colorectal cancer cells.[3][4][5]

Materials:

  • HCT116 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 20 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log concentration of this compound.

VEGFR-2 Kinase Assay

This protocol provides a general framework for assessing the in vitro kinase activity of VEGFR-2 in the presence of an inhibitor.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • This compound

  • Kinase-Glo™ Luminescent Kinase Assay Kit

  • White 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a master mix containing kinase buffer, DTT (optional), and the substrate.

  • Inhibitor Addition: Add this compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the diluted VEGFR-2 kinase to all wells except the negative control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 45 minutes).

  • Signal Detection: Add the Kinase-Glo™ reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The inhibitory activity of this compound is determined by the reduction in the luminescent signal compared to the positive control.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model using a cancer cell line such as HCT116 or A431.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • HCT116 or A431 cancer cells

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups to determine the in vivo efficacy.

Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Src Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Migration Akt->Migration Survival Survival Akt->Survival p38 p38 MAPK Src->p38 p38->Migration JNJ This compound JNJ->VEGFR2

VEGFR-2 Signaling Pathway and Inhibition by this compound.

MTT_Assay_Workflow A Seed Cancer Cells (e.g., HCT116) B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability and IC50 H->I

Workflow of the MTT Cell Viability Assay.

InVivo_Xenograft_Workflow A Implant Cancer Cells (e.g., A431) into Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment & Control Groups B->C D Administer this compound (or Vehicle) C->D E Measure Tumor Volume and Body Weight D->E E->E F Endpoint: Euthanize Mice and Excise Tumors E->F G Analyze Data (Tumor Growth Inhibition) F->G

Workflow of an In Vivo Tumor Xenograft Study.

Conclusion

This compound is a potent and selective inhibitor of VEGFR-2 with demonstrated anti-angiogenic and anti-tumor activity. Its mechanism of action through the inhibition of key signaling pathways provides a strong rationale for its investigation in a variety of cancer types. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and to design robust preclinical studies. Further investigation into its direct anti-proliferative effects on a broader panel of cancer cell lines will provide a more complete understanding of its full anti-cancer spectrum.

References

Methodological & Application

JNJ-38158471 In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38158471 is a potent and selective tyrosine kinase inhibitor.[1] It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[2][3][4][5] In addition to its high affinity for VEGFR-2, this compound also demonstrates inhibitory activity against other related tyrosine kinases, including Ret and Kit.[2][3][4][5] This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds. The provided methodologies cover both biochemical and cell-based assays to assess the potency and cellular effects of the inhibitor.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of VEGFR-2, binding to the kinase domain and preventing the transfer of a phosphate group from ATP to its tyrosine kinase substrate. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, and survival, all of which are critical processes in angiogenesis. By inhibiting VEGFR-2, this compound effectively suppresses these pro-angiogenic signals.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding & Dimerization P_VEGFR-2 pVEGFR-2 VEGFR-2->P_VEGFR-2 Autophosphorylation PLCg PLCγ P_VEGFR-2->PLCg PI3K PI3K P_VEGFR-2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration This compound This compound This compound->VEGFR-2 Inhibition

VEGFR-2 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound against its primary and secondary targets has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetAssay TypeIC50 (nM)Reference
VEGFR-2Biochemical40[2][3][4][5]
RetBiochemical180[2][3][4]
KitBiochemical500[2][3][4]
VEGFR-2Cell-based (HUVEC)~10[4]

Experimental Protocols

Biochemical Kinase Inhibition Assay (VEGFR-2, Ret, Kit)

This protocol describes a generic method to determine the in vitro inhibitory activity of this compound against purified tyrosine kinase enzymes.

Objective: To determine the IC50 value of this compound for VEGFR-2, Ret, and Kit kinases.

Materials:

  • Recombinant human VEGFR-2, Ret, or Kit kinase domain.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP (Adenosine triphosphate).

  • This compound.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.

  • 96-well or 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.

  • In a multi-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the kinase and peptide substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare this compound serial dilutions Add_Compound Add compound/vehicle to plate Compound_Dilution->Add_Compound Reagent_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase_Substrate Add kinase and substrate Reagent_Prep->Add_Kinase_Substrate Add_Compound->Add_Kinase_Substrate Start_Reaction Initiate reaction with ATP Add_Kinase_Substrate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction_Detect Stop reaction and detect ADP Incubate->Stop_Reaction_Detect Read_Plate Measure luminescence Stop_Reaction_Detect->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis

Biochemical Kinase Inhibition Assay Workflow.

Cell-Based VEGFR-2 Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 autophosphorylation in a cellular context.[4]

Objective: To determine the cellular potency of this compound by measuring the inhibition of VEGFR-2 phosphorylation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial Cell Growth Medium (e.g., EGM-2).

  • VEGF-A (Vascular Endothelial Growth Factor A).

  • This compound.

  • Serum-free basal medium.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Anti-phospho-VEGFR-2 (Tyr1175) antibody.

  • Anti-total-VEGFR-2 antibody.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Seed HUVECs in multi-well plates and grow to near confluence.

  • Starve the cells in serum-free basal medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.[4]

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-VEGFR-2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

  • Calculate the percent inhibition of phosphorylation for each this compound concentration and determine the IC50 value.

HUVEC Proliferation/Viability Assay

This assay measures the effect of this compound on the proliferation and viability of endothelial cells.

Objective: To evaluate the anti-proliferative effect of this compound on HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial Cell Growth Medium.

  • VEGF-A.

  • This compound.

  • Serum-free basal medium.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT).

  • 96-well clear-bottom black or white plates.

  • Plate reader for luminescence or absorbance.

Procedure:

  • Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete growth medium.

  • Allow the cells to attach overnight.

  • Replace the medium with low-serum or serum-free basal medium containing various concentrations of this compound or DMSO.

  • Add VEGF-A to the appropriate wells to stimulate proliferation. Include a non-stimulated control.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Measure cell viability using a chosen reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC50 value.

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed HUVECs in multi-well plates Starve_Cells Serum-starve cells (for phosphorylation assay) Seed_Cells->Starve_Cells Add_Inhibitor Pre-treat with this compound Seed_Cells->Add_Inhibitor Starve_Cells->Add_Inhibitor Stimulate Stimulate with VEGF-A Add_Inhibitor->Stimulate Incubate_Prolif Incubate for proliferation (48-72h) Stimulate->Incubate_Prolif Lysis_WB Cell Lysis & Western Blot (Phosphorylation) Stimulate->Lysis_WB Viability_Assay Perform Viability/Proliferation Assay Incubate_Prolif->Viability_Assay Data_Analysis Quantify and determine IC50 Lysis_WB->Data_Analysis Viability_Assay->Data_Analysis

Cell-Based Assay Workflow for this compound.

Conclusion

The in vitro assays described provide a robust framework for the characterization of this compound and other tyrosine kinase inhibitors targeting VEGFR-2, Ret, and Kit. The biochemical assays allow for the direct assessment of enzymatic inhibition, while the cell-based assays provide crucial information on the compound's activity in a more physiologically relevant context. The collective data from these assays are essential for understanding the mechanism of action, potency, and selectivity of such inhibitors in the drug discovery and development process.

References

Optimizing Cell-Based Assays for c-Met Kinase Inhibitors: Application Notes and Protocols Featuring JNJ-38877605

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and optimized protocols for the development of robust cell-based assays to evaluate the potency and efficacy of c-Met kinase inhibitors, using JNJ-38877605 as a representative compound. The c-Met signaling pathway, a critical driver in various cancers, is a key target for therapeutic intervention.[1][2][3] Accurate and reproducible cell-based assays are essential for the preclinical evaluation of candidate inhibitors.[4][5] This guide outlines methodologies for assessing c-Met phosphorylation, downstream signaling, and cell viability, complete with data presentation tables and workflow diagrams to facilitate experimental design and execution.

Introduction to c-Met Signaling and Inhibition

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1][6] These pathways are crucial for cell proliferation, survival, migration, and invasion.[2][7] Dysregulation of c-Met signaling, through overexpression, mutation, or amplification, is implicated in the progression of numerous cancers.[3][6]

JNJ-38877605 is a potent and selective ATP-competitive inhibitor of c-Met with an IC50 of 4 nM.[8][9][10] It has demonstrated significant inhibition of HGF-stimulated and constitutively activated c-Met phosphorylation in vitro.[8][9] Developing reliable cell-based assays is paramount for characterizing the cellular activity of such inhibitors and translating biochemical potency into functional efficacy.[4]

The c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the cytoplasmic domain.[11][12] This activation creates docking sites for various adaptor proteins, leading to the initiation of downstream signaling.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation JNJ38877605 JNJ-38877605 JNJ38877605->p_cMet Inhibition

Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.

Optimization of Cell-Based Assays

The successful implementation of cell-based assays for c-Met inhibitors requires careful optimization of several parameters to ensure data accuracy and reproducibility.

Cell Line Selection

The choice of cell line is critical. Ideal cell lines should exhibit detectable levels of c-Met expression and demonstrate a functional response to HGF stimulation. It is also advantageous to use cell lines with known c-Met amplification or activating mutations for specific studies.

Table 1: Example Cell Lines for c-Met Inhibition Assays

Cell LineCancer Typec-Met StatusRationale for Use
GTL-16 Gastric CarcinomaAmplifiedHigh constitutive c-Met phosphorylation
MKN-45 Gastric CarcinomaAmplifiedHigh constitutive c-Met phosphorylation
EBC-1 Lung CancerAmplifiedHigh constitutive c-Met phosphorylation
A549 Lung CarcinomaWild-TypeHGF-inducible c-Met phosphorylation
U-87 MG GlioblastomaWild-TypeHGF-inducible c-Met phosphorylation
HGF Stimulation Conditions

For cell lines that are not constitutively active, the concentration of HGF and the stimulation time are key parameters to optimize. A dose-response and time-course experiment should be performed to determine the optimal conditions for inducing robust c-Met phosphorylation.

Table 2: Example Optimization of HGF Stimulation in A549 Cells

HGF Concentration (ng/mL)Stimulation Time (min)p-Met Signal (Arbitrary Units)
0 (Unstimulated)15105 ± 12
1015850 ± 45
50 15 1520 ± 89
100151480 ± 95
505980 ± 67
50301350 ± 78

Data are representative. Optimal conditions should be determined empirically.

JNJ-38877605 Treatment Conditions

Optimization of the inhibitor concentration range and incubation time is crucial for generating accurate IC50 values. A broad range of concentrations should initially be tested to determine the dynamic range of inhibition.

Experimental Protocols

The following protocols provide a framework for assessing the cellular activity of c-Met inhibitors.

Protocol 1: Western Blotting for c-Met Phosphorylation

This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of HGF-induced c-Met phosphorylation.

Materials:

  • Selected cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant Human HGF

  • JNJ-38877605

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies (anti-p-Met, anti-total-Met, anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for 18-24 hours.

  • Inhibitor Treatment: Pretreat cells with varying concentrations of JNJ-38877605 for 2 hours.

  • HGF Stimulation: Add HGF (e.g., 50 ng/mL) to the wells and incubate for 15 minutes at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Table 3: Representative Data for p-Met Inhibition by JNJ-38877605

JNJ-38877605 (nM)p-Met/Total Met Ratio% Inhibition
01.000
10.8515
100.4852
1000.1288
10000.0595
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the effect of c-Met inhibition on cell proliferation and viability.

Materials:

  • Selected cancer cell line (e.g., GTL-16)

  • 96-well white, clear-bottom plates

  • JNJ-38877605

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Inhibitor Treatment: Add a serial dilution of JNJ-38877605 to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well.

    • Mix on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence.

Table 4: Representative Cell Viability Data for JNJ-38877605

JNJ-38877605 (nM)Luminescence (RLU)% Viability
0850,000100
1835,00098.2
10650,00076.5
100320,00037.6
1000150,00017.6

Workflow and Logic Diagrams

Visualizing the experimental workflow can aid in planning and execution.

Assay_Workflow cluster_prep Preparation cluster_execution Experiment Execution cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Culture Parameter_Opt Parameter Optimization (HGF, Inhibitor) Cell_Culture->Parameter_Opt Seeding Cell Seeding Parameter_Opt->Seeding Treatment Inhibitor & HGF Treatment Seeding->Treatment Lysis_Assay Cell Lysis or Viability Assay Treatment->Lysis_Assay Data_Acq Data Acquisition (Western/Luminescence) Lysis_Assay->Data_Acq Quantification Quantification & Normalization Data_Acq->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc

Figure 2: General Workflow for Cell-Based Assay Optimization.

Conclusion

The optimization of cell-based assays is a critical step in the preclinical development of kinase inhibitors like JNJ-38877605. By carefully selecting cell lines, optimizing stimulation and treatment conditions, and employing robust protocols, researchers can generate reliable and reproducible data to accurately assess the cellular potency and efficacy of these targeted therapies. The methodologies and data presentation formats provided herein serve as a comprehensive guide for establishing these essential assays in a drug discovery setting.

References

Application Notes: JNJ-38158471 Western Blot Protocol for Phosphorylated VEGFR-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the detection of phosphorylated Vascular Endothelial Growth Factor Receptor-2 (pVEGFR-2) in human umbilical vein endothelial cells (HUVECs) treated with the selective VEGFR-2 inhibitor, JNJ-38158471, using Western blot analysis. This compound is an orally bioavailable and highly selective inhibitor of VEGFR-2 with an IC50 of 40 nM.[1][2][3][4] This protocol is designed to enable researchers to effectively assess the inhibitory activity of this compound on VEGF-induced VEGFR-2 phosphorylation.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR or Flk-1), play a crucial role in angiogenesis, the formation of new blood vessels.[5][6] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several diseases, including cancer and diabetic retinopathy. Upon binding of VEGF, VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5][6]

This compound is a potent and selective inhibitor of VEGFR-2 tyrosine kinase.[1][2][4][7] It has been shown to inhibit VEGF-stimulated VEGFR-2 autophosphorylation in HUVECs.[1][7] This document provides a comprehensive Western blot protocol to measure the levels of pVEGFR-2 (specifically phosphorylated at tyrosine 1175, a major autophosphorylation site) in response to VEGF stimulation and treatment with this compound.

Key Signaling Pathway

The following diagram illustrates the VEGF-VEGFR-2 signaling pathway and the mechanism of inhibition by this compound.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 pVEGFR-2 (Tyr1175) VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (Proliferation, Migration, Survival) P_VEGFR2->Downstream JNJ This compound JNJ->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and inhibition by this compound.

Quantitative Data Summary

The inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in HUVECs is summarized in the table below.

This compound ConcentrationInhibition of pVEGFR-2 (%)
500 nM95%
100 nM88%
10 nM77%
1 nM73%

Data sourced from MedChemExpress.[1]

Experimental Workflow

The diagram below outlines the key steps of the Western blot protocol for analyzing pVEGFR-2 levels.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot A Seed HUVECs B Serum Starve Cells A->B C Pre-treat with this compound B->C D Stimulate with VEGF C->D E Cell Lysis D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Protein Transfer to PVDF Membrane G->H I Blocking H->I J Primary Antibody Incubation (anti-pVEGFR-2) I->J K Secondary Antibody Incubation J->K L Detection (ECL) K->L M Imaging & Analysis L->M

Caption: Experimental workflow for pVEGFR-2 Western blot analysis.

Detailed Experimental Protocol

This protocol is optimized for assessing the effect of this compound on VEGF-induced VEGFR-2 phosphorylation in HUVECs.

Materials and Reagents

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound (various concentrations: 1 nM, 10 nM, 100 nM, 500 nM)

  • Recombinant Human VEGF-A (40 ng/mL)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE Gels (3-8% Tris-Acetate)

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer

  • Blocking Buffer (5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

  • Primary Antibodies:

    • Rabbit anti-phospho-VEGFR-2 (Tyr1175) monoclonal antibody[5]

    • Rabbit anti-total VEGFR-2 antibody

    • Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Detection Reagent

  • Deionized Water

Procedure

  • Cell Culture and Treatment:

    • Culture HUVECs in endothelial cell growth medium supplemented with FBS.

    • When cells reach 80-90% confluency, serum-starve them overnight in a basal medium containing 0.5% FBS.

    • Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 500 nM) or vehicle (DMSO) for 1 hour.[1]

    • Stimulate the cells with 40 ng/mL of recombinant human VEGF-A for 5-10 minutes.[8] A non-stimulated control group should also be included.

  • Cell Lysis and Protein Quantification:

    • After stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer to 25-50 µg of total protein per lane.[9]

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples onto a 3-8% Tris-Acetate SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane according to the transfer apparatus manufacturer's instructions.

    • (Optional) Stain the membrane with Ponceau S for 1-2 minutes to visualize protein bands and confirm successful transfer.

  • Immunoblotting:

    • Block the membrane with blocking buffer (5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against pVEGFR-2 (Tyr1175) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10-20 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total VEGFR-2 and a loading control like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software. Normalize the pVEGFR-2 signal to the total VEGFR-2 or loading control signal.

Troubleshooting

  • No or weak pVEGFR-2 signal:

    • Ensure efficient VEGF stimulation.

    • Check the activity of phosphatase inhibitors in the lysis buffer.

    • Confirm the primary and secondary antibody dilutions and incubation times.

  • High background:

    • Increase the number and duration of washes.

    • Optimize the blocking buffer (e.g., switch from milk to BSA or vice versa).

    • Reduce the concentration of primary or secondary antibodies.

  • Non-specific bands:

    • Ensure the specificity of the primary antibody.

    • Increase the stringency of the washing steps.

Conclusion

This protocol provides a robust method for evaluating the inhibitory effect of this compound on VEGFR-2 phosphorylation in a cellular context. By following these detailed steps, researchers can obtain reliable and reproducible data to further characterize the mechanism of action of this and other VEGFR-2 inhibitors.

References

Application Notes and Protocols for In Vivo Mouse Model Studies of a VEGFR-2 Inhibitor: JNJ-38158471

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo mouse model studies with JNJ-38158471, a potent and selective oral inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The protocols outlined below are based on established methodologies for similar kinase inhibitors and are intended to serve as a guide for preclinical efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Introduction to this compound

This compound is a tyrosine kinase inhibitor with high selectivity for VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound can disrupt tumor neovascularization, thereby limiting tumor growth and metastasis. It is an orally bioavailable compound, which has been reported to be well-tolerated in preclinical mouse studies. In addition to its primary target, this compound also shows inhibitory activity against other related tyrosine kinases such as Ret and Kit.

Signaling Pathway

The signaling pathway primarily affected by this compound is the VEGF/VEGFR-2 pathway, which is crucial for angiogenesis.

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream JNJ38158471 This compound JNJ38158471->Dimerization Inhibition Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture xenograft Xenograft Implantation in Immunocompromised Mice cell_culture->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Growth & Body Weight treatment->monitoring endpoint Study Endpoint (e.g., Tumor Volume >2000 mm³) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Application Notes and Protocols for Oral Formulation of JNJ-38158471 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38158471 is a potent and highly selective, orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] It also demonstrates inhibitory activity against other related tyrosine kinases such as Ret and Kit at higher concentrations.[1] The development of a consistent and effective oral formulation is critical for preclinical evaluation of this compound in animal models. These application notes provide detailed protocols for the preparation of an oral suspension of this compound suitable for administration to rodents, along with relevant technical data and experimental workflows.

Physicochemical and Pharmacological Properties

A summary of the known properties of this compound is presented below. While specific data on pKa and logP are not publicly available, its classification as "orally available" suggests properties amenable to oral absorption with appropriate formulation.

PropertyValueReference
CAS Number 951151-97-6[2]
Molecular Weight 364.79 g/mol [2]
Mechanism of Action Selective VEGFR-2 inhibitor[1]
IC50 (VEGFR-2) 40 nM[3][4]
IC50 (Ret) 180 nM[3]
IC50 (Kit) 500 nM[3]
Solubility (DMSO) > 112 mg/mL[3]
Solubility (Water) > 1 mg/mL[3]
Solubility (Ethanol) > 4 mg/mL[3]

Oral Formulation Strategy for Preclinical Studies

Given the aqueous solubility of >1 mg/mL, a suspension formulation is a practical approach for oral administration in animal studies. This avoids the need for potentially confounding solubilizing agents that could affect absorption and metabolism. A common and well-tolerated vehicle for preclinical oral dosing is a combination of a suspending agent and a surfactant in an aqueous medium.

Recommended Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in sterile water.

  • HPMC: Acts as a suspending agent to ensure a uniform distribution of the drug particles.

  • Tween 80: A non-ionic surfactant that aids in wetting the drug particles, preventing aggregation and improving dispersion.

Experimental Protocols

Preparation of this compound Oral Suspension (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL suspension, which can be adjusted as needed based on the desired dose and the maximum oral gavage volume for the selected animal model.

Materials:

  • This compound powder

  • Hydroxypropyl Methylcellulose (HPMC), low viscosity

  • Tween 80

  • Sterile, purified water

  • Mortar and pestle

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Analytical balance

Procedure:

  • Prepare the Vehicle:

    • In a glass beaker, add approximately 80% of the final required volume of sterile water.

    • While stirring, slowly add 0.5% (w/v) of HPMC. Continue stirring until fully dissolved. This may take some time.

    • Add 0.1% (v/v) of Tween 80 to the HPMC solution and stir until homogeneous.

    • Add the remaining sterile water to reach the final volume and continue to stir.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Place the powder in a mortar.

    • Add a small volume of the prepared vehicle to the mortar and triturate with the pestle to form a smooth paste. This step is crucial for ensuring the particles are well-wetted.

    • Gradually add the remaining vehicle to the mortar while continuing to mix.

    • Transfer the suspension to a glass beaker and stir continuously with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.

  • Storage:

    • Store the suspension in a tightly sealed container at 2-8°C.

    • Before each use, the suspension should be brought to room temperature and stirred thoroughly to ensure homogeneity.

Oral Gavage Administration to Rodents

This protocol provides a general guideline for oral gavage in mice and rats. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats).[5][6]

  • Syringes

  • Animal scale

Procedure:

  • Dose Calculation:

    • Weigh each animal to determine the correct volume of suspension to administer.

    • The maximum recommended dosing volume is 10 mL/kg for mice and 10-20 mL/kg for rats.[5][6]

  • Animal Restraint:

    • Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this typically involves scruffing the neck. For rats, firm but gentle restraint of the upper body is required.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the distance to the stomach.[7]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert. Do not force the needle.

  • Dose Administration:

    • Once the needle is correctly positioned, administer the suspension slowly and steadily.

    • Withdraw the needle gently in a single motion.

  • Post-Dosing Monitoring:

    • Monitor the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose.

Visualizations

Signaling Pathway of this compound

G cluster_VEGF VEGF Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Migration ERK->Angiogenesis JNJ38158471 This compound JNJ38158471->VEGFR2

Caption: this compound inhibits VEGFR-2 signaling.

Experimental Workflow for Oral Formulation and Dosing

G cluster_prep Formulation Preparation cluster_dosing Animal Dosing A Weigh this compound C Triturate Drug with Small Amount of Vehicle A->C B Prepare 0.5% HPMC + 0.1% Tween 80 Vehicle B->C D Gradually Add Remaining Vehicle and Mix C->D E Stir for 30 min D->E I Administer by Oral Gavage E->I Homogeneous Suspension F Weigh Animal G Calculate Dose Volume F->G G->I H Restrain Animal H->I J Monitor Animal I->J

Caption: Workflow for oral formulation and animal dosing.

References

JNJ-38158471: Application Notes and Protocols for Use in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of the tyrosine kinase inhibitor JNJ-38158471 in in vitro cell culture experiments. The information is intended to guide researchers in accurately preparing and applying this compound for reproducible and reliable results.

Compound Information

This compound is a potent and selective inhibitor of several receptor tyrosine kinases, playing a crucial role in angiogenesis and cancer cell proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR/Flk-1), c-Kit, and RET.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative parameters for this compound are summarized in the table below.

ParameterValueSource
Solubility in DMSO 10 mM[1]
IC50 for VEGFR2 (KDR/Flk-1) 40 nM[1]
IC50 for c-Kit 500 nM[1]
IC50 for RET 180 nM[1]
Molecular Weight 364.79 g/mol [2]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) for subsequent dilution in cell culture media.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

Protocol:

  • Determine the required amount of this compound: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed using its molecular weight (364.79 g/mol ).

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder to achieve the desired stock concentration.

  • Dissolve the compound: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note on DMSO Concentration: It is critical to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some may tolerate up to 1%. However, it is highly recommended to keep the final DMSO concentration at or below 0.1% if possible, especially for sensitive or primary cell lines. Always include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments.

Protocol for Treating Cultured Cells with this compound

Objective: To treat cultured cells with this compound at various concentrations to assess its biological effects. This protocol is a general guideline and may need to be optimized for specific cell types and experimental designs.

Materials:

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium appropriate for the cell line

  • 10 mM this compound stock solution in DMSO

  • Sterile, pyrogen-free serological pipettes and pipette tips

Protocol:

  • Cell Seeding: Plate the cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight in a CO2 incubator at 37°C. The optimal seeding density will vary depending on the cell type and the duration of the experiment.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to prepare working solutions at concentrations higher than the final desired concentrations. For example, to achieve a final concentration of 10 µM in the well, you might prepare a 10X working solution of 100 µM.

  • Treatment of Cells:

    • Carefully remove the old medium from the cell culture wells.

    • Add the appropriate volume of the prepared working solutions of this compound to the respective wells.

    • For the vehicle control wells, add the same volume of complete cell culture medium containing the equivalent final concentration of DMSO.

  • Incubation: Return the plate to the CO2 incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following the incubation period, the cells can be analyzed using various assays, such as cell viability assays (e.g., MTT, XTT), proliferation assays (e.g., BrdU incorporation), angiogenesis assays (e.g., tube formation assay), or molecular analyses (e.g., Western blotting, qPCR) to assess the effects of this compound.

Visualizations

Signaling Pathway of this compound

G Signaling Pathway Inhibition by this compound cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 SCF SCF c-Kit c-Kit SCF->c-Kit GDNF GDNF RET RET GDNF->RET Proliferation Proliferation VEGFR2->Proliferation Survival Survival VEGFR2->Survival Migration Migration VEGFR2->Migration Angiogenesis Angiogenesis VEGFR2->Angiogenesis c-Kit->Proliferation c-Kit->Survival RET->Proliferation RET->Survival This compound This compound This compound->VEGFR2 This compound->c-Kit This compound->RET

Caption: Inhibition of VEGFR2, c-Kit, and RET signaling by this compound.

Experimental Workflow for this compound Cell-Based Assay

G Experimental Workflow for this compound Cell-Based Assay Start Start Prepare 10 mM this compound Stock in DMSO Prepare 10 mM this compound Stock in DMSO Start->Prepare 10 mM this compound Stock in DMSO Seed Cells in Multi-well Plate Seed Cells in Multi-well Plate Start->Seed Cells in Multi-well Plate Prepare Working Solutions by Serial Dilution Prepare Working Solutions by Serial Dilution Prepare 10 mM this compound Stock in DMSO->Prepare Working Solutions by Serial Dilution Treat Cells with this compound and Vehicle Control Treat Cells with this compound and Vehicle Control Seed Cells in Multi-well Plate->Treat Cells with this compound and Vehicle Control Prepare Working Solutions by Serial Dilution->Treat Cells with this compound and Vehicle Control Incubate for Desired Time Incubate for Desired Time Treat Cells with this compound and Vehicle Control->Incubate for Desired Time Perform Downstream Assay Perform Downstream Assay Incubate for Desired Time->Perform Downstream Assay Analyze Results Analyze Results Perform Downstream Assay->Analyze Results End End Analyze Results->End

Caption: A typical workflow for conducting a cell-based assay with this compound.

References

Application Notes and Protocols for JNJ-38158471 in Endothelial Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. A key step in angiogenesis is the migration of endothelial cells, which is tightly regulated by a complex network of signaling pathways. Two prominent pathways involved in this process are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met signaling cascades.[1][2][3][4][5][6] JNJ-38158471 is a potent inhibitor of both VEGFR-2 and c-Met tyrosine kinases, making it a valuable tool for studying the roles of these pathways in endothelial cell migration and for assessing its potential as an anti-angiogenic therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in two standard in vitro endothelial cell migration assays: the Scratch (or Wound Healing) Assay and the Transwell (or Boyden Chamber) Assay. Additionally, it outlines the underlying signaling pathways affected by this inhibitor.

Mechanism of Action: Inhibition of VEGFR-2 and c-Met Signaling

This compound exerts its inhibitory effect on endothelial cell migration by targeting the ATP-binding sites of VEGFR-2 and c-Met, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling molecules.

VEGFR-2 Signaling Pathway:

Under normal conditions, the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues.[1][3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that are crucial for cell migration, proliferation, and survival.[1][2][3] Key downstream pathways include the PLCγ-PKC-MAPK pathway, which is involved in cell proliferation, and the PI3K-Akt pathway, which promotes cell survival and migration.[1][3]

c-Met Signaling Pathway:

Similarly, the binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, leads to receptor dimerization and autophosphorylation.[6] This activation triggers downstream signaling pathways that overlap with VEGFR-2 signaling, including the PI3K-Akt and MAPK pathways, which collectively promote cell migration, invasion, and morphogenesis.[6] In some contexts, c-Met signaling can also contribute to resistance to anti-VEGF therapies.[7]

By inhibiting both VEGFR-2 and c-Met, this compound provides a dual blockade of key pro-angiogenic signals, leading to a potent suppression of endothelial cell migration.

Signaling Pathway Diagrams

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds JNJ This compound JNJ->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Proliferation Proliferation MAPK->Proliferation

Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met PI3K PI3K cMet->PI3K Activates MAPK MAPK cMet->MAPK Activates HGF HGF HGF->cMet Binds JNJ This compound JNJ->cMet Inhibits Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Invasion Invasion MAPK->Invasion

Caption: c-Met Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on endothelial cell migration. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these assays, but other endothelial cell types can be substituted.

Endothelial Cell Scratch (Wound Healing) Assay

This assay provides a straightforward method to assess collective cell migration.

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • Endothelial Cell Basal Medium (EBM)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • VEGF

  • HGF

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates

  • 200 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Scratch_Assay_Workflow A 1. Seed HUVECs in a 24-well plate and grow to confluence. B 2. Create a 'scratch' in the cell monolayer with a pipette tip. A->B C 3. Wash with PBS to remove detached cells. B->C D 4. Add EBM with different concentrations of this compound and stimulants (VEGF/HGF). C->D E 5. Image the scratch at 0h. D->E F 6. Incubate for 12-24 hours. E->F G 7. Image the scratch at the final time point. F->G H 8. Quantify the area of the scratch and calculate the percentage of wound closure. G->H

Caption: Workflow for the Endothelial Cell Scratch Assay.

  • Cell Seeding: Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Starvation (Optional): Once confluent, you may replace the growth medium with EBM containing 0.5-1% FBS for 2-4 hours to synchronize the cells.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove any detached cells.

  • Treatment: Add EBM containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO). Add a stimulant such as VEGF (e.g., 20 ng/mL) or HGF (e.g., 50 ng/mL) to all wells except the negative control.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. These will serve as the baseline (0h) measurements.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period of 12-24 hours. The optimal time should be determined empirically to allow for significant, but not complete, closure in the positive control wells.

  • Imaging (Final Time Point): After the incubation period, capture images of the same fields of view as at 0h.

  • Data Analysis: Using image analysis software, measure the area of the scratch at both time points. Calculate the percentage of wound closure for each condition using the following formula:

    % Wound Closure = [(Area at 0h - Area at final time point) / Area at 0h] x 100

Transwell (Boyden Chamber) Assay

This assay measures the chemotactic migration of individual cells through a porous membrane.

  • HUVECs

  • EGM and EBM

  • FBS

  • This compound (stock solution in DMSO)

  • VEGF

  • HGF

  • PBS

  • 24-well Transwell inserts (e.g., 8 µm pore size)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet stain or DAPI

  • Inverted microscope with a camera

  • Image analysis software

Transwell_Assay_Workflow A 1. Place Transwell inserts into a 24-well plate. B 2. Add chemoattractant (VEGF/HGF) to the lower chamber. A->B C 3. Seed HUVECs with this compound or vehicle in EBM into the upper chamber. B->C D 4. Incubate for 4-8 hours. C->D E 5. Remove non-migrated cells from the top of the membrane with a cotton swab. D->E F 6. Fix and stain the migrated cells on the bottom of the membrane. E->F G 7. Image the stained cells. F->G H 8. Count the number of migrated cells per field of view. G->H

Caption: Workflow for the Transwell Endothelial Cell Migration Assay.

  • Preparation of Chambers: Place the Transwell inserts into the wells of a 24-well plate.

  • Chemoattractant Addition: To the lower chamber of each well, add 600 µL of EBM containing the chemoattractant (e.g., VEGF 20 ng/mL or HGF 50 ng/mL). For the negative control, add EBM with 0.1% FBS.

  • Cell Preparation: Harvest HUVECs and resuspend them in EBM at a concentration of 1 x 10^6 cells/mL.

  • Treatment: Aliquot the cell suspension and add the desired concentrations of this compound or vehicle control.

  • Cell Seeding: Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-8 hours. The optimal incubation time should be determined empirically.

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes.

    • Allow the membrane to air dry.

    • Stain the cells by immersing the insert in a 0.5% Crystal Violet solution for 20 minutes, or with a fluorescent nuclear stain like DAPI.

    • Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification:

    • Use a microscope to visualize the stained cells on the underside of the membrane.

    • Capture images from several random fields of view (e.g., 5 fields at 20x magnification).

    • Count the number of migrated cells in each field. The average cell count per field is used for comparison between different treatment groups.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison between different concentrations of this compound.

Table 1: Representative Data from Scratch (Wound Healing) Assay

Treatment GroupConcentrationMean Wound Closure (%)Standard Deviation
Negative Control (Vehicle + no stimulant)-15.23.1
Positive Control (Vehicle + VEGF)-85.75.4
This compound + VEGF0.1 nM62.34.8
This compound + VEGF1 nM41.53.9
This compound + VEGF10 nM20.12.5
This compound + VEGF100 nM16.82.1

Table 2: Representative Data from Transwell Assay

Treatment GroupConcentrationMean Migrated Cells per FieldStandard Deviation
Negative Control (no chemoattractant)-258
Positive Control (HGF)-21022
This compound + HGF0.1 nM14518
This compound + HGF1 nM8815
This compound + HGF10 nM4211
This compound + HGF100 nM299

Conclusion

The provided protocols and background information offer a comprehensive guide for utilizing this compound in endothelial cell migration assays. By employing these methods, researchers can effectively quantify the inhibitory effects of this compound and further elucidate the roles of VEGFR-2 and c-Met signaling in angiogenesis. It is important to note that the optimal concentrations of this compound, stimulants, and incubation times may vary depending on the specific endothelial cell type and experimental conditions, and therefore should be determined empirically.

References

Application Notes and Protocols for JNJ-38158471 Immunofluorescence Staining for Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of immunofluorescence (IF) staining to assess the anti-angiogenic effects of JNJ-38158471, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The following sections detail the mechanism of action of this compound, a comprehensive protocol for IF staining of angiogenesis markers in tissue samples, and guidelines for data quantification and presentation.

Introduction to this compound and Angiogenesis

This compound is a small molecule inhibitor that specifically targets the tyrosine kinase activity of VEGFR2, a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, metastasis, and various other pathologies.[2] By inhibiting VEGFR2, this compound blocks the downstream signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF), thereby suppressing endothelial cell proliferation, migration, and tube formation.[1]

Immunofluorescence staining is a powerful technique to visualize and quantify the extent of angiogenesis within tissue samples. By using fluorescently labeled antibodies against specific markers of endothelial cells, such as CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1, PECAM-1), researchers can identify and quantify blood vessels. This allows for a direct assessment of the efficacy of anti-angiogenic compounds like this compound.

Signaling Pathway of this compound Inhibition

JNJ_38158471_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation JNJ This compound JNJ->VEGFR2 Inhibition Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Signaling Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Signaling->Angiogenesis

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data obtained from immunofluorescence analysis of angiogenesis. Researchers should populate this table with their experimental data.

Treatment GroupDose/ConcentrationMicrovessel Density (Vessels/mm²) (Mean ± SD)Vessel Area (% of Total Area) (Mean ± SD)
Vehicle Control-Enter DataEnter Data
This compoundLow DoseEnter DataEnter Data
This compoundHigh DoseEnter DataEnter Data
Positive ControlSpecifyEnter DataEnter Data

Detailed Experimental Protocol: Immunofluorescence Staining for Angiogenesis Markers

This protocol outlines the steps for immunofluorescent staining of CD31 in paraffin-embedded tissue sections.

Materials and Reagents
  • Paraffin-embedded tissue sections (5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Anti-CD31 antibody (species and clonality appropriate for the sample)

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Coverslips

  • Humidified chamber

  • Fluorescence microscope

Experimental Workflow

IF_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Analysis Deparaffinization Deparaffinization (Xylene & Ethanol) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Citrate Buffer) Rehydration->AntigenRetrieval Blocking Blocking (Normal Goat Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-CD31) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Alexa Fluor 488) PrimaryAb->SecondaryAb Counterstain Counterstaining (DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Quantification Image Analysis (Microvessel Density) Imaging->Quantification

Caption: Immunofluorescence staining workflow.

Step-by-Step Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Immerse in 100% ethanol for 2 x 3 minutes.

    • Immerse in 95% ethanol for 2 x 3 minutes.

    • Immerse in 70% ethanol for 2 x 3 minutes.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval buffer to 95-100°C.

    • Immerse slides in the heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer (approximately 20 minutes).

    • Rinse slides with PBS (Phosphate Buffered Saline) for 2 x 5 minutes.

  • Blocking:

    • Carefully wipe around the tissue section and encircle with a hydrophobic barrier pen.

    • Add 100-200 µL of blocking buffer to each section.

    • Incubate in a humidified chamber for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CD31 antibody in blocking buffer to its optimal concentration (determined by titration).

    • Aspirate the blocking buffer from the slides.

    • Add the diluted primary antibody to each section.

    • Incubate in a humidified chamber overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash slides with PBS for 3 x 5 minutes.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light.

    • Add the diluted secondary antibody to each section.

    • Incubate in a humidified chamber for 1-2 hours at room temperature, protected from light.

  • Counterstaining:

    • Wash slides with PBS for 3 x 5 minutes in the dark.

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

    • Rinse briefly with PBS.

  • Mounting and Imaging:

    • Mount coverslips onto the slides using an anti-fade mounting medium.

    • Allow the mounting medium to cure.

    • Image the slides using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

Data Analysis and Quantification

The anti-angiogenic effect of this compound can be quantified by measuring microvessel density (MVD).

  • Image Acquisition: Capture images from at least 3-5 randomly selected "hot spots" (areas with the highest vascular density) per tissue section at a consistent magnification (e.g., 200x).

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify angiogenesis.

    • Microvessel Density (MVD): Count the number of CD31-positive structures with a clear lumen. Express the data as the average number of vessels per unit area (e.g., vessels/mm²).[3]

    • Vessel Area: Threshold the CD31-positive signal and calculate the percentage of the total tissue area that is occupied by blood vessels.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Ineffective antigen retrievalOptimize antigen retrieval time and temperature.
Primary antibody concentration too lowTitrate the primary antibody to determine the optimal concentration.
Inactive secondary antibodyUse a fresh, properly stored secondary antibody. Protect from light.
High Background Insufficient blockingIncrease blocking time or try a different blocking agent.
Secondary antibody non-specific bindingInclude a "secondary antibody only" control.
AutofluorescenceUse an autofluorescence quenching reagent or appropriate filter sets.

By following these detailed application notes and protocols, researchers can effectively utilize immunofluorescence staining to investigate the anti-angiogenic properties of this compound and obtain robust, quantifiable data.

References

Application Notes: Analysis of JNJ-38158471-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38158471 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration.[1] Dysregulation of this pathway is implicated in the development and progression of various cancers.[1][2] Inhibition of c-Met signaling by small molecules like this compound can lead to the induction of apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[3] The Annexin V/PI dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4][6][7] Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[6][7]

Principle of the Assay

This protocol is based on the principle that early apoptotic cells expose phosphatidylserine on the outer cell membrane, which can be detected by fluorescently labeled Annexin V.[6][7] Late apoptotic and necrotic cells have compromised membrane integrity, allowing propidium iodide to enter and stain the cellular DNA.[6][7] By analyzing the fluorescence of both Annexin V and PI, the cell population can be categorized into four distinct groups:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to mechanical damage)

Data Presentation

The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing the effects of this compound on a cancer cell line.

Treatment GroupConcentration (nM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1085.6 ± 3.58.9 ± 1.25.5 ± 0.9
This compound5062.3 ± 4.225.4 ± 3.112.3 ± 2.4
This compound10040.1 ± 5.142.8 ± 4.517.1 ± 3.3

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials
  • This compound

  • Cancer cell line of interest (e.g., A549, Hs746T)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment
  • Seed the cells in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

Staining Protocol for Flow Cytometry
  • Harvest Cells:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[8]

    • Analyze the samples on a flow cytometer within one hour of staining.

Visualizations

Signaling Pathway of c-Met Inhibition by this compound

JNJ This compound cMet c-Met Receptor JNJ->cMet Inhibition PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation Promotes Erk->Apoptosis Inhibits

Caption: this compound inhibits c-Met, blocking downstream Akt and Erk signaling, leading to apoptosis.

Experimental Workflow for Flow Cytometry Analysis

cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture treatment Treatment with this compound cell_culture->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, RT, Dark) add_stains->incubate flow_cytometry Acquire on Flow Cytometer incubate->flow_cytometry data_analysis Data Analysis (Gating) flow_cytometry->data_analysis

Caption: Workflow for analyzing this compound-induced apoptosis by flow cytometry.

References

Troubleshooting & Optimization

troubleshooting JNJ-38158471 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-38158471. Our goal is to help you overcome common challenges, particularly precipitation issues in experimental media, to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an orally available and highly selective tyrosine kinase inhibitor of VEGFR-2.[1][2][3] It also shows inhibitory activity against closely related kinases such as Ret and Kit.[1][2][4]

Summary of Chemical Properties

Property Value
Molecular Formula C₁₅H₁₇ClN₆O₃[4][5]
Molecular Weight 364.79 g/mol [4][5]

| CAS Number | 951151-97-6[4][5] |

Q2: I'm observing precipitation after adding my this compound stock solution to my cell culture media. Why is this happening?

This is a common issue with many small molecule inhibitors that are sparingly soluble in aqueous solutions. This compound is highly soluble in DMSO but has significantly lower solubility in water.[4] When a concentrated DMSO stock is diluted into an aqueous-based cell culture medium, the compound can crash out of solution, leading to precipitation.[6][7][8] The final concentration of the compound in the media may exceed its aqueous solubility limit.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (DMSO).[2][4] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock.

Q4: What is the maximum concentration of DMSO that cells can typically tolerate in culture media?

Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[6] However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell behavior.[6] Some sources suggest that concentrations up to 0.3% may be acceptable, but this should be determined empirically for your specific cell line.[9]

Troubleshooting Guide: this compound Precipitation in Media

This guide provides a step-by-step approach to troubleshooting and preventing precipitation of this compound in your experimental media.

Initial Troubleshooting Workflow

cluster_solutions Potential Solutions start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? Has it been stored correctly? start->check_stock check_dilution 2. Review Dilution Protocol How was the working solution prepared? check_stock->check_dilution sol_stock Prepare Fresh Stock Solution check_stock->sol_stock If stock is cloudy or expired check_media 3. Examine Media Any visible particulates before adding inhibitor? check_dilution->check_media sol_dilution Modify Dilution Method (e.g., serial dilution in DMSO, drop-wise addition) check_dilution->sol_dilution sol_concentration Lower Final Concentration check_media->sol_concentration If media appears saturated sol_sonication Use Ultrasonication sol_dilution->sol_sonication If precipitation persists cluster_cell Endothelial Cell VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K JNJ This compound JNJ->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Akt->Survival

References

JNJ-38158471 off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-38158471, a highly selective, orally bioavailable Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels.[1]

Q2: What are the known off-target effects of this compound?

This compound has been shown to inhibit the closely related receptor tyrosine kinases, Ret and Kit, but at higher concentrations than for VEGFR-2. It does not exhibit significant activity against VEGFR-1 and VEGFR-3 at concentrations up to 1 µM.[1]

Q3: What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.

Q4: In what types of cancer cell experiments is this compound expected to be active?

As an anti-angiogenic agent, this compound is expected to show efficacy in in vivo tumor models where growth is dependent on the formation of new blood vessels. In vitro, its primary effect is on endothelial cells (e.g., HUVECs) by inhibiting VEGF-stimulated proliferation and migration. Direct cytotoxic effects on tumor cells may be limited unless the cancer cells are dependent on autocrine VEGFR-2 signaling.

Troubleshooting Guides

Guide 1: Inconsistent IC50 values in in vitro kinase assays
Potential Issue Possible Cause Recommended Solution
Higher than expected IC50 for VEGFR-2 ATP Concentration: If the ATP concentration in the assay is significantly higher than the Km of the enzyme for ATP, it can lead to an underestimation of the inhibitor's potency.Ensure the ATP concentration is at or near the Km for VEGFR-2 in your assay system. This provides a more accurate determination of the IC50 value.
Enzyme Purity/Activity: The purity and specific activity of the recombinant VEGFR-2 enzyme can affect the results.Use a highly purified and well-characterized batch of recombinant VEGFR-2. Validate the enzyme's activity before initiating inhibitor screening.
Solubility of this compound: Poor solubility of the compound in the assay buffer can lead to a lower effective concentration.Prepare a fresh, high-concentration stock solution of this compound in DMSO. Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells.
Variable IC50 values across experiments Assay Conditions: Minor variations in incubation time, temperature, or buffer composition can impact the results.Standardize all assay parameters and document them carefully. Use a positive control inhibitor with a known IC50 to monitor inter-assay variability.
Guide 2: Lack of effect in cellular assays
Potential Issue Possible Cause Recommended Solution
No inhibition of cancer cell proliferation Cell Line Choice: Most cancer cell lines are not directly dependent on VEGFR-2 signaling for proliferation in 2D culture. The primary target of this compound is endothelial cells.To observe the anti-proliferative effects, use an endothelial cell line such as Human Umbilical Vein Endothelial Cells (HUVECs) and stimulate with VEGF. Alternatively, use a co-culture system of cancer cells and endothelial cells.
No effect on VEGFR-2 phosphorylation Serum Starvation: If cells are not properly serum-starved before stimulation, the baseline phosphorylation of VEGFR-2 may be high, masking the effect of the inhibitor.Serum-starve the cells for an adequate period (e.g., 4-24 hours) before treating with this compound and stimulating with VEGF.
VEGF Stimulation: The concentration or activity of the recombinant VEGF used for stimulation may be suboptimal.Use a fresh, high-quality batch of recombinant VEGF and perform a dose-response curve to determine the optimal concentration for stimulating VEGFR-2 phosphorylation in your cell line.
Unexpected cellular toxicity Off-target effects: At higher concentrations, off-target effects on kinases like Ret or Kit, or other unknown targets, may lead to cytotoxicity.Perform a dose-response experiment to determine the therapeutic window of this compound. Correlate the cytotoxic concentrations with the IC50 values for off-target kinases.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
VEGFR-2 40[1]
Ret180[1]
Kit500[1]
VEGFR-1>1000[1]
VEGFR-3>1000[1]

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Representative Protocol)

This is a generalized protocol for a biochemical kinase assay. The specific conditions used in the original study on this compound may vary.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • ATP solution

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • White, opaque 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

    • Prepare a master mix containing the VEGFR-2 enzyme and the peptide substrate in kinase assay buffer. Add 5 µL of this mix to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare an ATP solution in kinase assay buffer at a concentration that is at or near the Km for VEGFR-2.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the remaining ATP according to the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete the unused ATP, followed by the addition of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Whole-Cell VEGFR-2 Autophosphorylation Assay (Representative Protocol)
  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.

  • Procedure:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours in a basal medium containing 0.5% FBS.

    • Prepare various concentrations of this compound in the serum-starvation medium.

    • Pre-treat the cells with the different concentrations of this compound for 1-2 hours at 37°C.

    • Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

    • Immediately place the plates on ice and wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Perform Western blotting with the cell lysates. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

Visualizations

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds JNJ This compound JNJ->VEGFR2 Inhibits (ATP-competitive) Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.

Kinase_Profiling_Workflow cluster_prep Assay Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Compound Dilution (this compound) Incubation Incubate Compound with Kinase Compound->Incubation Kinase_Panel Kinase Panel Preparation (e.g., VEGFR-2, Ret, Kit, etc.) Kinase_Panel->Incubation Reaction Initiate Reaction with ATP & Substrate Incubation->Reaction Detection Detect Kinase Activity (e.g., Luminescence) Reaction->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Selectivity Generate Selectivity Profile IC50->Selectivity

Caption: General workflow for in vitro kinase selectivity profiling.

References

mitigating JNJ-38158471 toxicity in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific in vivo toxicities and mitigation strategies for JNJ-38158471 is limited. The following technical support center provides a generalized framework for mitigating potential toxicities associated with a novel kinase inhibitor, using a hypothetical compound "JNJ-XXXXXX" as an example. This guide is intended for researchers, scientists, and drug development professionals and should be adapted based on experimentally derived data for the specific compound of interest.

Troubleshooting Guides

This section addresses common issues that may arise during in vivo studies with novel kinase inhibitors.

Issue 1: Unexpected Animal Morbidity or Mortality at Predicted Efficacious Doses

  • Question: We are observing significant weight loss (>15%), lethargy, and some mortality in our mouse models at doses of JNJ-XXXXXX that were predicted to be efficacious based on in vitro data. How can we troubleshoot this?

  • Answer:

    • Confirm On-Target, On-Pathway Toxicity: The observed toxicity may be an exaggerated pharmacological effect. Consider reducing the dose and/or dosing frequency to find a tolerated level that still shows some efficacy.

    • Investigate Off-Target Effects: JNJ-XXXXXX may be inhibiting other kinases or cellular targets. A kinome scan or similar off-target profiling can help identify unintended targets. If off-target effects are suspected, consider designing structural analogs of JNJ-XXXXXX with improved selectivity.

    • Evaluate Formulation and Vehicle Effects: The vehicle used to dissolve and administer JNJ-XXXXXX could be contributing to the toxicity. Run a vehicle-only control group to assess its contribution to the observed adverse effects. Consider alternative, well-tolerated formulations.

    • Assess Acute vs. Chronic Toxicity: The adverse effects may be due to the Cmax (peak concentration) or the overall exposure (AUC). A pilot pharmacokinetic/pharmacodynamic (PK/PD) study can help correlate exposure levels with toxicity and efficacy.

Issue 2: Organ-Specific Toxicity Observed in Histopathology

  • Question: Histopathological analysis of our study animals treated with JNJ-XXXXXX revealed significant liver damage (hepatotoxicity). What are our next steps?

  • Answer:

    • Dose-Response Characterization: Determine the dose-dependency of the hepatotoxicity. Establishing a No Observed Adverse Effect Level (NOAEL) is crucial.

    • Biomarker Analysis: Monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to non-invasively track liver damage during the study.

    • Mechanism of Toxicity: Investigate the underlying cause of the hepatotoxicity. This could involve assays for reactive metabolite formation, mitochondrial toxicity, or inhibition of bile salt export pump (BSEP).

    • Co-administration of Hepatoprotectants: In some cases, co-administration of a hepatoprotective agent, such as N-acetylcysteine, may mitigate the liver damage, although this may have implications for the primary efficacy of the compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of action for JNJ-XXXXXX?

    • A1: JNJ-XXXXXX is a potent and selective inhibitor of the hypothetical Kinase Y, a key component of the ABC signaling pathway, which is implicated in tumor progression. By inhibiting Kinase Y, JNJ-XXXXXX is designed to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

  • Q2: What are the most common in vivo toxicities associated with kinase inhibitors?

    • A2: Common toxicities can include gastrointestinal issues (diarrhea, weight loss), hematological effects (anemia, neutropenia), hepatotoxicity, and skin rashes. The specific profile depends on the kinase being targeted and the selectivity of the inhibitor.

  • Q3: How can we improve the therapeutic index of JNJ-XXXXXX?

    • A3: Strategies to improve the therapeutic index include:

      • Alternative Dosing Schedules: Exploring intermittent dosing (e.g., 5 days on, 2 days off) can sometimes allow for recovery from toxicity without sacrificing efficacy.

      • Combination Therapy: Combining a lower, better-tolerated dose of JNJ-XXXXXX with another anti-cancer agent that has a non-overlapping toxicity profile can enhance efficacy while minimizing side effects.

      • Targeted Delivery: Encapsulating JNJ-XXXXXX in nanoparticles or conjugating it to a tumor-targeting moiety can increase its concentration at the tumor site and reduce systemic exposure.

  • Q4: What preliminary studies are essential before a large-scale in vivo efficacy study?

    • A4: A maximum tolerated dose (MTD) study is critical to determine the highest dose that can be administered without causing unacceptable toxicity. Additionally, a pilot PK/PD study will provide valuable information on the drug's exposure, target engagement, and duration of action, which will inform the design of the main efficacy study.

Data Presentation

Table 1: Summary of a Hypothetical Dose-Finding and Toxicity Study for JNJ-XXXXXX in Mice

Dose Group (mg/kg, oral, daily)NMean Body Weight Change (Day 14)Key Histopathological FindingsSerum ALT/AST Elevation (Fold Change vs. Vehicle)
Vehicle Control10+5.2%No significant findings1.0x
1010+2.1%Minimal hepatocellular vacuolation1.5x
3010-8.5%Moderate hepatocellular vacuolation, single-cell necrosis4.2x
10010-18.9% (2 mortalities)Severe centrilobular necrosis15.7x

Table 2: Efficacy vs. Toxicity of JNJ-XXXXXX in a Xenograft Model

Treatment Group (mg/kg, oral, daily)Tumor Growth Inhibition (%)Mean Body Weight Change (Day 21)Incidence of Grade 3 Diarrhea
Vehicle Control0%+8.1%0%
JNJ-XXXXXX (15 mg/kg)45%+1.5%10%
JNJ-XXXXXX (30 mg/kg)88%-9.2%60%
JNJ-XXXXXX (15 mg/kg) + Compound Z (10 mg/kg)92%+0.5%15%

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Use a relevant strain of mice (e.g., BALB/c or C57BL/6), aged 6-8 weeks.

  • Group Allocation: Assign 5 mice per group (3 male, 2 female). Include a vehicle control group and at least 3-4 dose levels of JNJ-XXXXXX. Doses should be selected based on preliminary range-finding studies.

  • Drug Administration: Administer JNJ-XXXXXX daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.

    • Perform a terminal bleed for complete blood count (CBC) and serum chemistry analysis (including ALT, AST).

    • Collect major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract) for histopathological examination.

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% weight loss or significant mortality and produces only manageable and reversible clinical signs of toxicity.

Protocol 2: In Vivo Target Engagement Assay

  • Animal Model and Dosing: Use tumor-bearing mice. Administer a single dose of JNJ-XXXXXX or vehicle.

  • Sample Collection: At various time points post-dose (e.g., 2, 8, 24 hours), collect tumor and surrogate tissue samples (e.g., peripheral blood mononuclear cells).

  • Western Blot Analysis: Prepare protein lysates from the collected tissues. Perform a western blot to measure the phosphorylation status of a direct downstream substrate of Kinase Y.

  • Data Analysis: A significant reduction in the phosphorylated substrate in the JNJ-XXXXXX-treated groups compared to the vehicle control indicates target engagement. This can be correlated with the drug concentration in the plasma at the same time points.

Visualizations

G cluster_pathway Hypothetical ABC Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX P KinaseY Kinase Y KinaseX->KinaseY P TranscriptionFactor Transcription Factor KinaseY->TranscriptionFactor P Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation JNJ_XXXXXX JNJ-XXXXXX JNJ_XXXXXX->KinaseY

Caption: Mechanism of action for JNJ-XXXXXX in the ABC pathway.

G cluster_workflow In Vivo Toxicity Assessment Workflow DoseRangeFinding 1. Dose Range-Finding Study (Small groups, escalating doses) MTDStudy 2. MTD Study (14-day, detailed monitoring) DoseRangeFinding->MTDStudy PKPDStudy 3. PK/PD Study (Correlate exposure with toxicity & efficacy) MTDStudy->PKPDStudy EfficacyStudy 4. Efficacy Study (At or below MTD) MTDStudy->EfficacyStudy PKPDStudy->EfficacyStudy

Caption: Workflow for preclinical in vivo toxicity assessment.

G cluster_troubleshooting Troubleshooting Logic for In Vivo Toxicity Toxicity Unexpected Toxicity Observed CheckVehicle Run Vehicle-Only Control Toxicity->CheckVehicle ReduceDose Dose De-escalation Study Toxicity->ReduceDose OffTarget Off-Target Screening (e.g., Kinome Scan) Toxicity->OffTarget VehicleToxicity Vehicle is Toxic CheckVehicle->VehicleToxicity Toxicity in vehicle group OnTargetToxicity On-Target Toxicity ReduceDose->OnTargetToxicity Toxicity is dose-dependent OffTargetToxicity Off-Target Toxicity OffTarget->OffTargetToxicity Hits on related kinases Reformulate Reformulate Drug VehicleToxicity->Reformulate AdjustSchedule Adjust Dosing Schedule OnTargetToxicity->AdjustSchedule Redesign Redesign Compound for Selectivity OffTargetToxicity->Redesign

Caption: Decision tree for troubleshooting in vivo toxicity.

JNJ-38158471 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-38158471. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an orally available and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an IC50 of 40 nM.[1] It also shows inhibitory activity against other closely related tyrosine kinases, namely Ret (IC50 = 180 nM) and Kit (IC50 = 500 nM).[1][2] It demonstrates no significant activity against VEGFR-1 and VEGFR-3 at concentrations greater than 1 µM.[1][2]

Q2: What are the recommended storage conditions for this compound?

The stability of this compound depends on whether it is in solid form or dissolved in a solvent. For optimal stability, follow the storage recommendations summarized in the table below.

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, such as DMSO. A stock solution of 10 mM in DMSO is commonly used.[3] For consistent results, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

Directly dissolving this compound in aqueous solutions is not recommended due to its limited aqueous solubility. The compound is more soluble in organic solvents like DMSO. For experiments in aqueous environments, it is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer or cell culture medium. Ensure that the final concentration of DMSO in the experimental setup is low enough to not affect the biological system being studied.

Troubleshooting Guides

Issue 1: Precipitation of this compound in my aqueous experimental setup.

  • Possible Cause 1: Exceeded aqueous solubility.

    • Troubleshooting Step: The solubility of this compound in water is greater than 1 mg/mL, and in ethanol, it is greater than 4 mg/mL.[1] Ensure that the final concentration of this compound in your aqueous solution does not exceed its solubility limit. If precipitation occurs, try lowering the final concentration of the compound.

  • Possible Cause 2: High final concentration of the organic solvent from the stock solution.

    • Troubleshooting Step: While this compound is soluble in DMSO, adding a large volume of a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate. Minimize the volume of the DMSO stock solution added to your aqueous medium. It is recommended that the final concentration of DMSO be kept below 0.5% (v/v) in most cell-based assays, though the tolerance can vary between cell lines.

  • Possible Cause 3: Interaction with components of the aqueous medium.

    • Troubleshooting Step: Some components of complex media or buffers, such as high concentrations of salts or proteins, can affect the solubility of small molecules. If you suspect this is the issue, consider preparing the final dilution in a simpler buffer (e.g., PBS) to test for precipitation before using it in your complex experimental medium.

Issue 2: Inconsistent or lower-than-expected activity of this compound in my experiments.

  • Possible Cause 1: Degradation of the compound due to improper storage.

    • Troubleshooting Step: Review the storage conditions of both the solid compound and the stock solutions. As a powder, this compound is stable for up to 2 years at -20°C.[1][2] In DMSO, it is stable for 2 weeks at 4°C and for 6 months at -80°C.[2] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Possible Cause 2: Degradation of the compound in the aqueous experimental solution.

    • Troubleshooting Step: The stability of this compound in various aqueous solutions (e.g., different pH values, presence of light) has not been extensively reported in publicly available literature. For long-term experiments, it is advisable to prepare fresh dilutions of the compound from a frozen stock solution shortly before use. If the experiment runs for several days, consider replacing the medium with freshly prepared this compound solution periodically.

  • Possible Cause 3: Adsorption to plasticware.

    • Troubleshooting Step: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the solution. To minimize this, consider using low-adhesion microplates or glassware. Pre-coating the plasticware with a blocking agent like bovine serum albumin (BSA) may also help in some cases.

Data Presentation

Table 1: Solubility and Stability of this compound

FormSolvent/Storage ConditionSolubility/StabilityReference
Powder-20°CStable for 2 years[1][2]
SolutionDMSO> 112 mg/mL[1]
SolutionWater> 1 mg/mL[1]
SolutionEthanol> 4 mg/mL[1]
In DMSO4°CStable for 2 weeks[2]
In DMSO-80°CStable for 6 months[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid powder, Molecular Weight: 364.79 g/mol )[1][3]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.65 mg of the compound.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex or sonicate the solution gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[2]

Mandatory Visualization

Troubleshooting_Precipitation Start Precipitation of this compound in aqueous solution Check_Concentration Is the final concentration below the solubility limit? Start->Check_Concentration Lower_Concentration Lower the final concentration of this compound Check_Concentration->Lower_Concentration No Check_DMSO Is the final DMSO concentration <0.5%? Check_Concentration->Check_DMSO Yes Lower_Concentration->Check_DMSO Reduce_DMSO Reduce the volume of DMSO stock added Check_DMSO->Reduce_DMSO No Check_Media_Interaction Is precipitation still observed in a simple buffer (e.g., PBS)? Check_DMSO->Check_Media_Interaction Yes Reduce_DMSO->Check_Media_Interaction Media_Interaction Potential interaction with media components. Consider alternative buffer systems. Check_Media_Interaction->Media_Interaction Yes Resolved Issue Resolved Check_Media_Interaction->Resolved No

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

Signaling_Pathway_VEGFR2 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization JNJ38158471 This compound JNJ38158471->VEGFR2 Inhibits Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream_Signaling Biological_Effects Angiogenesis, Cell Proliferation, Migration, Survival Downstream_Signaling->Biological_Effects

Caption: Simplified signaling pathway of VEGFR-2 and the inhibitory action of this compound.

References

Technical Support Center: Enhancing JNJ-38158471 Bioavailability in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the selective VEGFR-2 inhibitor, JNJ-38158471, in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. As an orally administered agent in preclinical studies, achieving sufficient and consistent systemic exposure is critical for evaluating its efficacy in cancer models. Like many small molecule kinase inhibitors, this compound's physicochemical properties may lead to poor aqueous solubility and/or permeability, which can limit its oral bioavailability. While specific data for this compound is not publicly available, it is known to be soluble in DMSO, with lower solubility in water and ethanol.

Q2: What are the common initial signs of poor oral bioavailability in my mouse study?

Common indicators of poor oral bioavailability include:

  • High variability in plasma drug concentrations between individual mice.

  • Low or undetectable plasma concentrations of this compound after oral administration.

  • Lack of a dose-proportional increase in plasma exposure with increasing doses.

  • Suboptimal or inconsistent efficacy in tumor growth inhibition studies despite demonstrated in vitro potency.

Q3: What are the primary formulation strategies to consider for improving the bioavailability of a poorly soluble compound like this compound?

For poorly soluble drugs, several formulation strategies can be employed to enhance oral absorption. These include:

  • Lipid-based formulations: These can enhance the solubilization of lipophilic drugs in the gastrointestinal tract.

  • Solid dispersions: Dispersing the drug in a polymer matrix at the molecular level can improve its dissolution rate.

  • Micronization/Nanonization: Reducing the particle size of the drug increases the surface area available for dissolution.

  • Use of excipients: Incorporating solubilizing agents, surfactants, or permeation enhancers can improve absorption.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments to improve this compound bioavailability.

Issue 1: High variability in plasma concentrations across my study cohort.

  • Question: I'm observing significant differences in the plasma levels of this compound between mice that received the same oral dose. What could be the cause and how can I address it?

  • Answer: High inter-individual variability is often linked to inconsistent dissolution and absorption of the drug.

    • Troubleshooting Steps:

      • Refine Formulation: Your current vehicle may not be optimal. Consider formulating this compound in a lipid-based system to improve its solubilization in the gut.

      • Control for Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of some drugs. Ensure a consistent fasting period for all animals before dosing.

      • Standardize Dosing Technique: Inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach. Ensure all personnel are properly trained and use a consistent procedure.

Issue 2: Low overall plasma exposure (AUC) despite using a high dose.

  • Question: I've increased the oral dose of this compound, but the plasma exposure is not increasing proportionally and remains low. What is the likely cause and what can I do?

  • Answer: This suggests that the absorption is limited by the drug's solubility or permeability (a "dissolution rate-limited" or "permeability rate-limited" absorption). Simply increasing the dose of a poorly soluble compound may not lead to higher exposure, as the excess drug may not be absorbed.

    • Troubleshooting Steps:

      • Enhance Solubility: Employ a formulation strategy aimed at increasing the concentration of dissolved drug in the gastrointestinal tract. A self-emulsifying drug delivery system (SEDDS) or a solid dispersion could be effective.

      • Investigate Permeability: If solubility enhancement does not significantly improve exposure, the compound may have low intestinal permeability. In such cases, the inclusion of a permeation enhancer in the formulation could be explored, though this requires careful consideration of potential toxicity.

Issue 3: My formulation appears physically unstable (e.g., precipitation of the drug).

  • Question: I've prepared a formulation of this compound, but I notice precipitation of the compound over time or upon dilution. How can I improve the physical stability of my formulation?

  • Answer: Formulation stability is crucial for consistent dosing and reliable results. Precipitation indicates that the drug is not fully solubilized or that the formulation cannot maintain solubilization under relevant conditions.

    • Troubleshooting Steps:

      • Optimize Excipients: Experiment with different co-solvents, surfactants, and polymers to find a combination that provides better and more stable solubilization.

      • Conduct Stability Studies: Assess the physical and chemical stability of your lead formulations over time at different temperatures and upon dilution in aqueous media to mimic conditions in the gastrointestinal tract.

      • Consider Amorphous Solid Dispersions: If crystalline drug is precipitating, formulating it as an amorphous solid dispersion can prevent this and improve dissolution.

Data Presentation

Quantitative data from your bioavailability studies should be summarized in clear, well-structured tables to facilitate comparison between different formulations.

Table 1: Example Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (10 mg/kg) in Different Formulations.

Formulation VehicleCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
0.5% Methylcellulose150 ± 452.0 ± 0.5980 ± 250100 (Reference)
20% Solutol HS 15450 ± 901.5 ± 0.53150 ± 600321
SEDDS820 ± 1501.0 ± 0.06200 ± 1100633

Data are presented as mean ± standard deviation (n=5 mice per group). This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration in Mice

  • Component Selection:

    • Oil Phase: Select a suitable oil (e.g., Capryol 90, Labrafil M 1944 CS).

    • Surfactant: Choose a surfactant with a high HLB value (e.g., Kolliphor RH 40, Cremophor EL).

    • Co-surfactant/Co-solvent: Select a co-surfactant or co-solvent to improve drug solubility and emulsification (e.g., Transcutol HP, PEG 400).

  • Solubility Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the excipients that can dissolve the highest amount of the drug.

  • Formulation Development:

    • Based on the solubility data, mix the selected oil, surfactant, and co-solvent in different ratios.

    • Add this compound to the excipient mixture and vortex or sonicate until the drug is completely dissolved. A typical starting ratio could be 30% oil, 40% surfactant, and 30% co-solvent.

  • Characterization of the SEDDS:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering instrument. A smaller droplet size (typically <200 nm) is desirable for better absorption.

  • In Vivo Administration:

    • The final SEDDS formulation containing this compound can be directly administered to mice via oral gavage.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_decision Decision Making solubility Solubility Screening in Excipients formulation_prep Formulation Preparation (e.g., SEDDS, Solid Dispersion) solubility->formulation_prep characterization In Vitro Characterization (e.g., Dissolution, Stability) formulation_prep->characterization dosing Oral Dosing in Mice characterization->dosing Optimized Formulation pk_study Pharmacokinetic (PK) Study (Blood Sampling) dosing->pk_study bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) pk_study->bioanalysis pk_analysis PK Data Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis decision Bioavailability Goal Met? pk_analysis->decision decision->formulation_prep No efficacy_studies Proceed to Efficacy Studies decision->efficacy_studies Yes

Caption: Workflow for improving the oral bioavailability of this compound.

troubleshooting_logic start Poor In Vivo Response (Low Exposure or High Variability) check_solubility Is Solubility a Limiting Factor? start->check_solubility improve_solubility Implement Solubility Enhancement (e.g., Lipid Formulation, Solid Dispersion) check_solubility->improve_solubility Yes check_permeability Is Permeability a Limiting Factor? check_solubility->check_permeability No re_evaluate Re-evaluate in a PK Study improve_solubility->re_evaluate improve_permeability Consider Permeation Enhancers (with caution) check_permeability->improve_permeability Yes check_permeability->re_evaluate No/Uncertain improve_permeability->re_evaluate

Caption: Troubleshooting logic for addressing poor oral bioavailability.

Technical Support Center: JNJ-38158471 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to JNJ-38158471, a potent inhibitor of VEGFR-2, Ret, and Kit.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly selective, orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It also demonstrates inhibitory activity against other receptor tyrosine kinases such as Ret and Kit. By targeting VEGFR-2, this compound blocks the signaling cascade initiated by VEGF, which is crucial for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.

Q2: We are observing a diminished response to this compound in our tumor models over time. What are the potential resistance mechanisms?

Acquired resistance to VEGFR inhibitors like this compound is a multifaceted issue. The primary mechanisms can be broadly categorized as:

  • Activation of Bypass Signaling Pathways: Tumor cells can activate alternative signaling pathways to compensate for the inhibition of VEGFR-2, thereby promoting angiogenesis and cell survival.[1][2][3][4][5]

  • Upregulation of Alternative Pro-angiogenic Factors: The tumor microenvironment can adapt by increasing the production of other growth factors that can drive angiogenesis independently of the VEGF/VEGFR-2 axis.[1][2][6]

  • Alterations in the Tumor Vasculature and Microenvironment: Changes in the tumor's blood supply and the recruitment of pro-angiogenic cells can contribute to resistance.[1]

  • Target-Related Alterations: While less common for this class of inhibitors, alterations in the drug target itself could theoretically contribute to resistance.

Q3: Which bypass signaling pathways are most commonly implicated in resistance to VEGFR-2 inhibitors?

Several signaling pathways have been identified as potential bypass mechanisms. These include:

  • Fibroblast Growth Factor (FGF) signaling pathway.[1][6]

  • Angiopoietin/Tie2 signaling pathway.[1][6]

  • Hepatocyte Growth Factor (HGF)/c-Met signaling pathway.[2]

  • Ephrin signaling pathway.[1]

  • Placental Growth Factor (PlGF) signaling.[2][7]

Activation of these pathways can reactivate downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, promoting cell proliferation and survival despite VEGFR-2 inhibition.[2][3][4]

Troubleshooting Guides

Problem 1: Decreased in vitro sensitivity to this compound in our cancer cell line after prolonged exposure.
Possible Cause Troubleshooting/Experimental Suggestion
Activation of bypass signaling pathways.Phospho-RTK Array: Perform a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of a broad range of RTKs. This can help identify which alternative pathway (e.g., c-Met, FGFR, AXL) may be upregulated. Western Blotting: Validate the findings from the RTK array by performing Western blots for the phosphorylated and total protein levels of the suspected bypass RTK and key downstream effectors (e.g., p-AKT, p-ERK). Combination Therapy: Treat the resistant cells with this compound in combination with an inhibitor of the identified bypass pathway to see if sensitivity is restored.
Upregulation of drug efflux pumps.Efflux Pump Inhibitor Co-treatment: Culture the resistant cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) and assess cell viability. A restoration of sensitivity suggests the involvement of efflux pumps. Gene Expression Analysis: Use qPCR or RNA-Seq to compare the expression levels of genes encoding common drug efflux pumps (e.g., ABCB1, ABCG2) between the resistant and parental cell lines.
Alterations in drug metabolism.Metabolomics Analysis: Compare the metabolic profiles of sensitive and resistant cells to identify any differences in drug metabolism pathways.
Problem 2: Tumor regrowth in our xenograft model despite continuous this compound treatment.
Possible Cause Troubleshooting/Experimental Suggestion
Activation of bypass signaling in the tumor.Immunohistochemistry (IHC) / Immunofluorescence (IF): Analyze tumor sections from treated and untreated animals for the expression and phosphorylation of key bypass pathway proteins (e.g., p-c-Met, p-FGFR). In vivo Combination Studies: Treat tumor-bearing animals with this compound in combination with an inhibitor of the suspected bypass pathway to assess for synergistic anti-tumor effects.
Recruitment of pro-angiogenic bone marrow-derived cells.Flow Cytometry of Tumor Tissue: Dissociate tumor tissue and perform flow cytometry to analyze the immune cell infiltrate, specifically looking for an increase in pro-angiogenic myeloid cells (e.g., CD11b+/Gr-1+ cells). Targeting Myeloid Cells: Co-administer this compound with agents that target the recruitment or function of these myeloid cells (e.g., CSF-1R inhibitors).
Increased expression of alternative pro-angiogenic factors.Cytokine/Growth Factor Array: Analyze the secretome of resistant tumor cells or the plasma from tumor-bearing animals for the presence of elevated levels of alternative pro-angiogenic factors (e.g., FGF, HGF, Angiopoietin-1). Neutralizing Antibodies: Treat animals with a combination of this compound and neutralizing antibodies against the identified upregulated pro-angiogenic factors.
Upregulation of VEGFR2 in the tumor vasculature.Immunohistochemistry (IHC): Compare the expression levels of VEGFR2 in the tumor vasculature of treated versus untreated animals. Some studies suggest that elevated VEGFR2 expression may correlate with decreased sensitivity to VEGFR inhibitors.[8]

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically detailing resistance to this compound. The following table provides a hypothetical structure for presenting such data if it were to become available through experimentation.

Table 1: In Vitro Sensitivity of Parental vs. This compound-Resistant Cell Lines

Cell LineIC50 (this compound)Fold Resistance
Parental Cancer Cell Line X10 nM1
This compound-Resistant Subline 1150 nM15
This compound-Resistant Subline 2250 nM25

Key Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Cell Culture: Culture the parental cancer cell line in standard growth medium.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner.

  • Maintenance: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the original IC50.

  • Characterization: Periodically assess the IC50 of the evolving cell population to monitor the development of resistance.

  • Clonal Selection: Once a resistant population is established, single-cell cloning can be performed to isolate and characterize individual resistant clones.

Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
  • Cell Lysis: Lyse parental and this compound-resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Array Incubation: Incubate the cell lysates with the phospho-RTK array membrane, which is spotted with antibodies against a wide range of phosphorylated RTKs.

  • Detection: Use a detection antibody cocktail and chemiluminescent substrate to visualize the phosphorylated RTKs.

  • Analysis: Quantify the signal intensity for each spot to identify RTKs that are hyperactivated in the resistant cells compared to the parental cells.

Visualizations

bypass_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling cluster_downstream VEGFR2 VEGFR-2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK cMet c-Met cMet->PI3K_AKT Bypass FGFR FGFR FGFR->RAS_MAPK Bypass Tie2 Tie2 Tie2->PI3K_AKT Bypass VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMet FGF FGF FGF->FGFR Ang1 Ang1 Ang1->Tie2 JNJ_38158471 This compound JNJ_38158471->VEGFR2 Inhibition Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: Bypass signaling pathways in this compound resistance.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Observation: Decreased tumor response to this compound generate_resistant Generate Resistant Cell Lines start->generate_resistant xenograft Resistant Xenograft Model start->xenograft ic50 Determine IC50 generate_resistant->ic50 phospho_array Phospho-RTK Array ic50->phospho_array western_blot Western Blot Validation phospho_array->western_blot hypothesis Hypothesis: Activation of Bypass Pathway X western_blot->hypothesis combination_studies In Vitro Combination Studies conclusion Conclusion: Bypass Pathway X mediates resistance. Combination therapy may be effective. combination_studies->conclusion ihc IHC/IF of Tumor Tissue xenograft->ihc flow_cytometry Flow Cytometry of TME xenograft->flow_cytometry ihc->hypothesis invivo_combination In Vivo Combination Therapy invivo_combination->conclusion hypothesis->combination_studies hypothesis->invivo_combination

Caption: Workflow for investigating this compound resistance.

References

addressing inconsistent results with JNJ-38158471

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ-38158471. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective orally bioavailable tyrosine kinase inhibitor. Its primary target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] It also demonstrates inhibitory activity against other related tyrosine kinases, notably c-Met, Ret, and Kit.[2][3]

Q2: What are the reported IC50 values for this compound against its primary targets?

The inhibitory potency of this compound has been characterized in various in vitro kinase assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Target KinaseIC50 (nM)
VEGFR-240 - 42
c-Met*
Ret180 - 183
Kit500 - 511
VEGFR-1>1000
VEGFR-3>1000
While this compound is known to inhibit the HGF/c-Met signaling pathway, a specific IC50 value for direct c-Met inhibition is not consistently reported in the primary literature found. Its effect is often demonstrated through inhibition of downstream signaling.

Q3: In which experimental systems has this compound shown activity?

This compound has demonstrated activity in a range of preclinical models:

  • In vitro: Inhibition of VEGF-stimulated VEGFR-2 autophosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs) and inhibition of VEGF-dependent HUVEC migration.[1][2][4]

  • In vivo: Inhibition of VEGF-induced corneal neovascularization and dose-dependent inhibition of human tumor xenograft growth in mouse models.[1][2][4]

Troubleshooting Guide for Inconsistent Results

Researchers may encounter variability in experimental outcomes when working with kinase inhibitors. This guide addresses potential sources of inconsistency and provides recommendations for troubleshooting.

Issue 1: High Variability in IC50 Values in In Vitro Kinase Assays

Potential Causes:

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly sensitive to the ATP concentration used in the assay. Different ATP concentrations will lead to different IC50 values.

  • Enzyme and Substrate Concentrations: Variations in the concentration of the kinase or the substrate can affect reaction kinetics and, consequently, the apparent inhibitor potency.

  • Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have distinct sources of potential interference and variability. For instance, luciferase-based assays that measure ATP consumption can be affected by compounds that inhibit luciferase itself.[5]

  • Reagent Purity and Stability: The purity of the kinase, substrate, and this compound can impact results. Degradation of any of these components can lead to inconsistent activity.

Troubleshooting Steps:

  • Standardize ATP Concentration: For comparative studies, it is recommended to use an ATP concentration that is close to the Michaelis constant (Km) of the kinase. Always report the ATP concentration used in your experiments.

  • Optimize Enzyme and Substrate Concentrations: Ensure that you are working within the linear range of the enzymatic reaction. Perform initial experiments to determine the optimal concentrations of the kinase and substrate.

  • Validate Assay Method: If possible, confirm key findings using an orthogonal assay method to rule out technology-specific artifacts.

  • Ensure Reagent Quality: Use high-purity reagents and follow recommended storage and handling procedures for this compound, kinases, and substrates.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

Potential Causes:

  • Cellular ATP Levels: The intracellular concentration of ATP (in the millimolar range) is significantly higher than the concentrations typically used in in vitro kinase assays (in the micromolar range). This can lead to a rightward shift in the IC50 value in cell-based assays for ATP-competitive inhibitors.

  • Cell Permeability and Efflux: The ability of this compound to cross the cell membrane and its potential removal by cellular efflux pumps can influence its effective intracellular concentration.

  • Off-Target Effects: At higher concentrations, this compound may engage other kinases, leading to complex cellular responses that are not solely attributable to the inhibition of its primary targets.

  • Ligand Concentration (for c-Met): The level of Hepatocyte Growth Factor (HGF) in cell culture media can significantly impact the apparent potency of c-Met inhibition. Experiments conducted with non-physiological concentrations of HGF may not accurately reflect the in vivo efficacy.[6][7]

Troubleshooting Steps:

  • Characterize Cellular Potency: Perform cell-based assays that measure the phosphorylation of the target kinase (e.g., phospho-VEGFR-2 or phospho-c-Met) to determine the inhibitor's potency in a more physiologically relevant context.

  • Evaluate Ligand Dependency: When studying c-Met inhibition, assess the activity of this compound at HGF concentrations that are representative of the physiological or pathophysiological conditions you are modeling.[6]

  • Assess Cell Health: Ensure that the observed cellular effects are not due to general cytotoxicity. Include appropriate controls to monitor cell viability.

  • Consider Target Engagement Assays: Techniques like NanoBRET can be used to measure the binding of the inhibitor to its target in living cells, providing a more direct measure of target engagement.[8]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for obtaining reproducible results. Below are generalized methodologies for key experiments involving this compound.

In Vitro Kinase Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of this compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a kinase buffer appropriate for the specific kinase being tested (typically containing Tris-HCl, MgCl2, DTT, and a source of protein like BSA).

    • Prepare the kinase and substrate at the desired concentrations in the kinase buffer.

  • Assay Procedure:

    • Add the kinase buffer to the wells of a microplate.

    • Add serial dilutions of the this compound stock solution to the wells.

    • Add the kinase to the wells and incubate briefly to allow the inhibitor to bind.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for a predetermined time at the optimal temperature.

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the signal according to the chosen assay format (e.g., measure radioactivity, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (General Protocol)

This protocol is for determining the effect of this compound on the phosphorylation of a target receptor tyrosine kinase in a cellular context.

  • Cell Culture and Treatment:

    • Culture the cells of interest to the desired confluency.

    • Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of this compound for a specified period.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2, HGF for c-Met) for a short period to induce receptor phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate.

  • Detection of Phosphorylation:

    • Analyze the cell lysates by Western blotting or ELISA using antibodies specific for the phosphorylated form of the target receptor and an antibody for the total receptor as a loading control.

  • Data Analysis:

    • Quantify the band intensities (for Western blotting) or the signal (for ELISA).

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percent inhibition of phosphorylation relative to the ligand-stimulated control and determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways inhibited by this compound.

HGF_cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Grb2 Grb2 cMet->Grb2 Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 Motility Motility/Invasion cMet->Motility JNJ_38158471 This compound JNJ_38158471->cMet Inhibits Ras Ras Grb2->Ras PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Permeability Vascular Permeability VEGFR2->Permeability JNJ_38158471 This compound JNJ_38158471->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis troubleshooting_workflow start Inconsistent Results Observed check_reagents Verify Reagent Quality (Purity, Storage, Handling) start->check_reagents check_protocol Review Experimental Protocol (Concentrations, Incubation Times) start->check_protocol is_invitro In Vitro Assay? check_reagents->is_invitro check_protocol->is_invitro is_cellular Cell-Based Assay? is_invitro->is_cellular No optimize_atp Optimize & Standardize ATP Concentration is_invitro->optimize_atp Yes check_atp Consider High Intracellular ATP Concentration is_cellular->check_atp Yes optimize_enzyme Optimize Enzyme/Substrate Concentrations (Linear Range) optimize_atp->optimize_enzyme orthogonal_assay Confirm with Orthogonal Assay optimize_enzyme->orthogonal_assay end Consistent Results orthogonal_assay->end check_permeability Assess Cell Permeability and Efflux check_atp->check_permeability check_ligand Verify Physiological Ligand Concentration (e.g., HGF) check_permeability->check_ligand check_viability Assess Cell Viability/ Cytotoxicity check_ligand->check_viability check_viability->end

References

Technical Support Center: JNJ-38158471 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JNJ-38158471 in in vivo experiments. The information is designed to assist drug development professionals and scientists in overcoming common challenges encountered during preclinical studies.

Troubleshooting Guides

Vehicle Control Formulation for Oral Gavage

This compound is a tyrosine kinase inhibitor targeting VEGFR-2.[1] Proper vehicle selection is critical for ensuring drug solubility, stability, and bioavailability in animal models. While specific vehicle formulations for this compound are not extensively published, the following table provides common vehicles used for oral administration of similar small molecule inhibitors in rodents. These formulations can serve as a starting point for developing a suitable vehicle for this compound.

Vehicle ComponentConcentrationNotesPotential Issues
Aqueous-Based
Carboxymethyl cellulose (CMC)0.5% - 1.0% (w/v) in waterA commonly used suspending agent.[2][3]May not be suitable for compounds with very low aqueous solubility. Can sometimes affect motor activity in animals.[3]
Methylcellulose0.5% - 1.0% (w/v) in waterAnother common suspending agent.Similar to CMC, may not be ideal for highly insoluble compounds.
Lipid-Based
Corn OilUndilutedCan improve the oral absorption of lipophilic compounds.[2]May have physiological effects on its own and can influence study outcomes.[2]
Solvent/Surfactant-Based
Dimethyl sulfoxide (DMSO)<10% in saline or waterA strong solvent, useful for compounds that are difficult to dissolve.[2] this compound is commercially available in a 10 mM DMSO solution.[1]Can have its own pharmacological effects and may cause local irritation at higher concentrations.
Polyethylene glycol (PEG) 300/40010% - 30% in waterA common co-solvent to improve solubility.Can have a laxative effect at higher concentrations.
Tween 80 (Polysorbate 80)0.5% - 5% in aqueous vehicleA non-ionic surfactant used to increase solubility and stability of suspensions.[2]Can cause hypersensitivity reactions in some animals.
Propylene glycolAs a co-solventUsed in formulations for other kinase inhibitors.High concentrations can be toxic.

Recommended Starting Formulation for this compound:

For a starting point, researchers could consider a formulation containing a small percentage of an organic solvent like DMSO to initially dissolve this compound, followed by dilution in a suspending agent like 0.5% CMC or a lipid-based vehicle such as corn oil. It is crucial to assess the stability and homogeneity of the final formulation.

Experimental Workflow for Vehicle Preparation and Dosing

The following diagram outlines a general workflow for preparing a vehicle formulation and administering it for in vivo studies.

experimental_workflow cluster_prep Formulation Preparation cluster_dosing In Vivo Dosing weigh Weigh this compound dissolve Dissolve in minimal DMSO weigh->dissolve add_vehicle Add vehicle (e.g., 0.5% CMC) dissolve->add_vehicle homogenize Homogenize (e.g., sonicate/vortex) add_vehicle->homogenize animal_prep Animal Acclimatization & Weight Measurement homogenize->animal_prep Final Formulation dose_calc Calculate Dose Volume animal_prep->dose_calc administer Oral Gavage Administration dose_calc->administer observe Monitor for Adverse Effects administer->observe

Workflow for this compound formulation and in vivo dosing.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous vehicle. What can I do?

A1: Precipitation is a common issue with hydrophobic compounds. Consider the following troubleshooting steps:

  • Increase the concentration of the suspending agent: If you are using CMC or methylcellulose, increasing the concentration within the recommended range may help keep the compound in suspension.

  • Add a surfactant: Incorporating a small amount of a biocompatible surfactant like Tween 80 (e.g., 0.5-2%) can improve wetting and prevent aggregation of drug particles.

  • Use a co-solvent: A small percentage of a co-solvent like PEG 300/400 or propylene glycol can enhance solubility.

  • Consider a lipid-based vehicle: If aqueous formulations are consistently failing, a lipid-based vehicle like corn oil might be a suitable alternative, especially for lipophilic compounds.

  • Sonication: Ensure adequate energy is used during homogenization. Sonication can be more effective than vortexing for creating a fine, stable suspension.

Q2: What is the mechanism of action of this compound?

A2: this compound is a highly selective and orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC50 of 40 nM.[1] It also shows inhibitory activity against the closely related tyrosine kinases Ret (IC50 = 180 nM) and Kit (IC50 = 500 nM).[1] It has minimal activity against VEGFR-1 and VEGFR-3.[1] By inhibiting VEGFR-2, this compound can block the signaling pathway responsible for angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[4]

The simplified signaling pathway of VEGFR-2 is depicted below:

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras JNJ38158471 This compound JNJ38158471->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Simplified VEGFR-2 signaling pathway inhibited by this compound.

Q3: Are there any known toxicities associated with this compound or similar compounds?

Q4: How should I prepare my vehicle control group?

A4: The vehicle control group is crucial for interpreting the results of your in vivo study. The animals in this group should receive the exact same vehicle formulation, at the same volume and by the same route of administration (oral gavage), as the animals receiving this compound. This ensures that any observed effects are due to the drug itself and not the vehicle. It is also important to consider that some vehicles, such as corn oil and CMC, can have minor physiological effects on their own.[2][3]

Disclaimer: This information is intended for research purposes only and is not a substitute for a thorough literature review and protocol optimization. Researchers should always consult relevant safety data sheets and institutional guidelines when working with chemical compounds and conducting animal studies. This compound is for research use only and not for personal or veterinary use.[4]

References

Technical Support Center: JNJ-38158471 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the tyrosine kinase inhibitor, JNJ-38158471.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable, potent, and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] Its primary mechanism is to block the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and the subsequent downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels.[2][3] This inhibition of angiogenesis is a key strategy in cancer therapy, as it can restrict tumor growth and metastasis.[4][5]

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for VEGFR-2, it also shows inhibitory activity against other tyrosine kinases, including c-Kit and Ret, with IC50 values of 500 nM and 180 nM, respectively, compared to 40 nM for VEGFR-2.[1] Researchers should be aware of these off-target effects, as they could influence experimental outcomes, particularly in cell lines or tissues where these kinases are highly expressed or play a critical role.

Q3: How should I prepare this compound for in vitro experiments?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation and ensure accurate dosing, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.

Q4: What are the key sources of variability in cell-based assays with this compound?

A4: Variability in cell-based assays can arise from several factors:

  • Cell Line Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and have a consistent and low passage number to ensure reproducible responses.

  • Inconsistent Seeding Density: Ensure uniform cell seeding across all wells, as variations in cell number can affect the final readout.

  • Ligand Stimulation: When studying the inhibitory effect on VEGFR-2 phosphorylation, the concentration and incubation time of the stimulating ligand (e.g., VEGF-A) must be consistent.

  • Drug Concentration and Incubation Time: Precise and accurate preparation of this compound dilutions is critical. Incubation times should be strictly controlled.

  • Assay Readout: For assays like Western blotting, variations in protein extraction, loading, and antibody incubation can introduce significant variability.

Q5: What are important considerations for in vivo studies with this compound?

A5: For in vivo experiments, it is essential to follow established guidelines such as the ARRIVE guidelines to ensure rigor and reproducibility. Key considerations include:

  • Animal Model: The choice of animal model and tumor xenograft should be appropriate for the research question.

  • Drug Formulation and Administration: this compound is orally bioavailable. The formulation and route of administration should be consistent throughout the study.

  • Dosing and Schedule: The dose and frequency of administration should be based on pharmacokinetic and pharmacodynamic data, if available.

  • Endpoint Measurement: The methods for measuring tumor growth, angiogenesis (e.g., microvessel density), and other endpoints should be standardized and validated.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Troubleshooting Guides

In Vitro Cell-Based Assays
Problem Possible Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent cell density, passage number, or cell health.Standardize cell culture conditions. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase.
Inaccurate drug dilutions.Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully.
Variable incubation times with the drug or stimulating ligand.Use a timer to ensure consistent incubation periods for all experimental conditions.
No or weak inhibition of VEGFR-2 phosphorylation This compound degradation.Prepare fresh stock solutions of this compound and store them properly (e.g., at -20°C or -80°C).
Inactive stimulating ligand (e.g., VEGF).Use a fresh or properly stored aliquot of VEGF. Test its activity in a positive control experiment.
Insufficient drug concentration.Perform a dose-response experiment to determine the optimal inhibitory concentration range.
Low VEGFR-2 expression in the chosen cell line.Confirm VEGFR-2 expression in your cell line using Western blot or flow cytometry.
Unexpected cell toxicity at low drug concentrations Off-target effects of this compound.Investigate the expression of other kinases inhibited by this compound (e.g., c-Kit, Ret) in your cell line.
DMSO toxicity.Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Run a vehicle control with the highest DMSO concentration used.
Inconsistent Western blot results for p-VEGFR-2 Variability in protein extraction and quantification.Use a consistent lysis buffer and protocol. Accurately quantify total protein concentration before loading.
Uneven protein transfer to the membrane.Optimize the Western blot transfer conditions (voltage, time, membrane type).
Issues with primary or secondary antibodies.Use validated antibodies at their optimal dilution. Ensure proper blocking and washing steps.
Signal saturation.Optimize the amount of protein loaded and the exposure time to ensure the signal is within the linear range of detection. Normalize the phosphorylated protein signal to the total protein signal.
In Vivo Angiogenesis Assays
Problem Possible Cause Recommended Solution
High variability in tumor growth within the same treatment group Inconsistent tumor cell implantation.Standardize the number of cells injected and the injection site. Ensure a high percentage of viable cells.
Variation in animal age, weight, or health status.Use animals of the same age, sex, and from the same supplier. Acclimatize animals before starting the experiment.
Lack of significant anti-angiogenic effect Insufficient drug dosage or suboptimal dosing schedule.Perform a dose-finding study to determine the optimal dose and schedule for this compound in your model.
Poor oral bioavailability in the chosen animal model.Conduct pharmacokinetic studies to determine the plasma concentration of this compound after oral administration.
Tumor model is not dependent on VEGFR-2 signaling.Characterize the expression and activation of VEGFR-2 in your tumor model. Consider alternative models if VEGFR-2 is not a key driver of angiogenesis.
Toxicity and adverse effects in treated animals Drug dose is too high.Reduce the dose of this compound and monitor the animals closely for signs of toxicity.
Off-target effects.Be aware of the potential for off-target effects and monitor relevant physiological parameters.

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Phosphorylation Assay

This protocol describes a cell-based ELISA to quantify the inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • VEGF-A (recombinant human)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell-based ELISA kit for phosphorylated VEGFR-2 (Tyr1175)

Methodology:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a low-serum medium to reduce basal VEGFR-2 activation.

  • This compound Treatment: Prepare serial dilutions of this compound in the low-serum medium. Include a vehicle control (DMSO). Add the diluted compound to the cells and incubate for 1-2 hours.

  • VEGF Stimulation: Add VEGF-A to the wells at a final concentration known to induce robust VEGFR-2 phosphorylation (e.g., 50 ng/mL). Include a non-stimulated control. Incubate for 5-10 minutes.

  • Cell Lysis and ELISA: Immediately lyse the cells and proceed with the cell-based ELISA for phosphorylated VEGFR-2 (Tyr1175) according to the manufacturer's instructions.

  • Data Analysis: Normalize the phospho-VEGFR-2 signal to the total protein content in each well. Plot the normalized signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Matrigel Plug Angiogenesis Assay

This protocol describes an in vivo assay to assess the effect of this compound on angiogenesis.

Materials:

  • Matrigel (growth factor reduced)

  • VEGF-A and/or bFGF

  • This compound formulated for oral administration

  • Immunocompromised mice (e.g., nude or SCID)

Methodology:

  • Matrigel Preparation: Thaw Matrigel on ice. Mix with VEGF-A and/or bFGF to stimulate angiogenesis. Keep the Matrigel solution on ice to prevent premature polymerization.

  • Matrigel Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.

  • This compound Administration: Begin oral administration of this compound or vehicle control one day before or on the day of Matrigel injection. Continue treatment for the duration of the experiment (typically 7-14 days).

  • Plug Excision: At the end of the treatment period, euthanize the mice and carefully excise the Matrigel plugs.

  • Angiogenesis Quantification:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.

  • Data Analysis: Compare the hemoglobin content or microvessel density between the this compound-treated group and the vehicle control group.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration JNJ This compound JNJ->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_VEGFR2_Phosphorylation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed HUVECs in 96-well plate Starve Serum Starve Cells Seed->Starve Treat_JNJ Treat with this compound or Vehicle Starve->Treat_JNJ Stimulate Stimulate with VEGF-A Treat_JNJ->Stimulate Lyse Lyse Cells Stimulate->Lyse ELISA Perform p-VEGFR-2 Cell-Based ELISA Lyse->ELISA Analyze Analyze Data and Determine IC50 ELISA->Analyze

Caption: Experimental workflow for the in vitro VEGFR-2 phosphorylation assay.

Troubleshooting_Logic Start High Variability in IC50 Results Q1 Are cell culture conditions standardized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are drug dilutions fresh and accurate? A1_Yes->Q2 Sol1 Standardize cell seeding, passage number, and health. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are incubation times consistent? A2_Yes->Q3 Sol2 Prepare fresh dilutions with calibrated pipettes. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Variability Minimized A3_Yes->End Sol3 Use a timer for all incubation steps. A3_No->Sol3

Caption: A logical troubleshooting workflow for addressing high variability in IC50 determination.

References

JNJ-38158471 dose-response curve troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-38158471. The information is designed to help you address specific issues you might encounter during your experiments, particularly concerning dose-response curves.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound dose-response curve is showing a shallow slope or incomplete inhibition at high concentrations. What could be the cause?

A shallow or incomplete dose-response curve can arise from several factors, ranging from experimental setup to the inherent properties of the compound and the biological system. Here are some potential causes and troubleshooting steps:

  • Compound Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Precipitation at higher concentrations can lead to an apparent plateau in activity.

    • Troubleshooting:

      • Visually inspect your stock solutions and final assay concentrations for any signs of precipitation.

      • Consider lowering the highest concentration in your dose-response curve.

      • If using DMSO as a solvent, ensure the final concentration in your assay medium is consistent across all wells and is at a level that does not affect cell viability or enzyme activity.[1]

  • Off-Target Effects at High Concentrations: At supra-physiological concentrations, inhibitors can exhibit off-target activities that may counteract the primary inhibitory effect or induce cellular responses that mask the intended dose-response.

  • Assay-Specific Issues:

    • Fluorescence Interference: If you are using a fluorescence-based assay, this compound itself might be fluorescent or quench the fluorescent signal, leading to artifacts at higher concentrations.[1][2]

      • Troubleshooting: Run a control plate with the compound in assay buffer without cells or enzymes to check for autofluorescence.[2]

    • Enzyme/Substrate Concentrations: In biochemical assays, ensure that enzyme and substrate concentrations are optimized.[1] Substrate depletion at low inhibitor concentrations can lead to a flattened curve.

  • Cellular Resistance Mechanisms: In cell-based assays, intrinsic or acquired resistance mechanisms can lead to an incomplete response. This could be due to drug efflux pumps, activation of alternative signaling pathways, or mutations in the target kinases.

Q2: I am observing a "U-shaped" or hormetic dose-response curve with this compound. Why is this happening?

A U-shaped or hormetic response, where a low dose of the inhibitor shows a stimulatory effect that is then lost at higher doses, is an atypical but documented phenomenon for some kinase inhibitors.[3]

  • Potential Causes:

    • Complex Biological Responses: The inhibitor might have multiple targets, and the net effect on the cell is a combination of inhibiting and stimulating different pathways at different concentrations.

    • Feedback Loops: Inhibition of the primary target (e.g., VEGFR-2) could trigger a compensatory feedback loop that activates a pro-proliferative or pro-survival pathway at certain inhibitor concentrations.

    • Off-Target Pharmacology: At low concentrations, the compound might be interacting with an off-target that has a stimulatory effect.

  • Troubleshooting:

    • Orthogonal Assays: Confirm the finding using a different assay readout that measures a more direct downstream effect of the target kinase.

    • Target Engagement: Use a target engagement assay to confirm that the compound is binding to its intended target at the concentrations where the anomalous effect is observed.

    • Pathway Analysis: Investigate the activation state of key downstream signaling molecules of VEGFR-2, Ret, and Kit (e.g., phosphorylation of PLCγ, ERK, AKT) to understand the signaling dynamics at different concentrations of this compound.

Q3: There is significant variability between my replicate experiments for the this compound IC50 value. How can I improve reproducibility?

High variability in IC50 values is a common issue in both biochemical and cell-based assays.[4][5]

  • Troubleshooting Steps:

    • Cell-Based Assays:

      • Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.[4]

      • Cell Seeding Density: Ensure a uniform cell seeding density across all wells, as this can significantly impact the final readout.

      • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses to drugs.

    • Biochemical Assays:

      • Reagent Quality: Use high-purity enzymes, substrates, and ATP.[1]

      • Reaction Conditions: Maintain consistent reaction times, temperatures, and buffer conditions.[1]

      • DMSO Concentration: Ensure the final DMSO concentration is the same in all wells, including controls.[1]

    • General Practices:

      • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in serial dilutions.

      • Plate Uniformity: Be aware of potential "edge effects" in microtiter plates. Consider not using the outer wells for critical measurements.

Data Presentation

Table 1: this compound Target Profile & Potency

TargetIC50 (nM)Kinase Family
VEGFR-240Tyrosine Kinase
Ret180Tyrosine Kinase
Kit500Tyrosine Kinase

Note: IC50 values are indicative and can vary depending on the specific assay conditions.[6]

Experimental Protocols

Protocol 1: General Method for Determining IC50 of this compound in a Cell-Based Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute these stocks into the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%).

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) and no-treatment controls.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72 hours), which should be optimized for your specific cell line and assay.

  • Viability/Proliferation Assay: At the end of the incubation period, assess cell viability or proliferation using a suitable method, such as a resazurin-based assay or a luminescent ATP-based assay.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Dose_Response_Troubleshooting Start Atypical Dose-Response Curve Observed ShallowSlope Shallow Slope / Incomplete Inhibition Start->ShallowSlope U_Shape U-Shaped / Hormetic Curve Start->U_Shape HighVariability High Inter-Assay Variability Start->HighVariability Solubility Check Compound Solubility ShallowSlope->Solubility AssayInterference Assess Assay Interference (e.g., Autofluorescence) ShallowSlope->AssayInterference Resistance Consider Cellular Resistance ShallowSlope->Resistance OffTarget Investigate Off-Target Effects U_Shape->OffTarget FeedbackLoop Analyze Pathway Feedback U_Shape->FeedbackLoop CellCulture Standardize Cell Culture (Passage, Density) HighVariability->CellCulture Reagents Verify Reagent Quality & Consistency HighVariability->Reagents Technique Review Pipetting & Plate Layout HighVariability->Technique

Caption: Troubleshooting logic for atypical dose-response curves.

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K JNJ_38158471 This compound JNJ_38158471->VEGFR2 Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT CellResponse Angiogenesis, Proliferation, Survival AKT->CellResponse MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: Simplified VEGFR-2 signaling pathway inhibited by this compound.

Experimental_Workflow Start Start: Optimize Cell Seeding PrepareCompound Prepare this compound Serial Dilutions Start->PrepareCompound TreatCells Treat Cells and Incubate PrepareCompound->TreatCells AssayReadout Perform Viability/Endpoint Assay TreatCells->AssayReadout DataAnalysis Normalize Data & Plot Curve AssayReadout->DataAnalysis FitCurve Non-linear Regression (4PL Fit) DataAnalysis->FitCurve Result Determine IC50 FitCurve->Result

Caption: General workflow for IC50 determination in a cell-based assay.

References

Technical Support Center: JNJ-38158471 Off-Target Kinase Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase interactions of JNJ-38158471. The content is designed to address specific issues that may be encountered during experimentation and offers troubleshooting guidance in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target kinases?

This compound is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC50 of 40 nM. In addition to its potent activity against VEGFR-2, it is known to interact with the closely related receptor tyrosine kinases Ret and Kit, with IC50 values of 180 nM and 500 nM, respectively. It has been reported to have no significant activity (at concentrations greater than 1 µM) against VEGFR-1 and VEGFR-3.

Q2: My cells are showing unexpected phenotypes that are not consistent with VEGFR-2 inhibition alone. What could be the cause?

Unexpected cellular phenotypes could be a result of this compound's off-target activity on Ret and/or Kit kinases. Both Ret and Kit are involved in crucial cellular signaling pathways that can influence cell proliferation, survival, and differentiation. It is recommended to assess the activation status of these off-target kinases and their downstream signaling pathways in your experimental system to determine if they are being inadvertently affected by the inhibitor.

Q3: How can I confirm if the observed off-target effects in my experiment are due to inhibition of Ret or Kit?

To confirm the involvement of Ret or Kit, you can perform several experiments:

  • Western Blotting: Analyze the phosphorylation status of Ret, Kit, and their key downstream signaling proteins (e.g., AKT, ERK, STAT3 for Ret; AKT, ERK, STAT for Kit) in the presence and absence of this compound. A decrease in phosphorylation would suggest inhibition.

  • Rescue Experiments: If your phenotype is due to off-target inhibition, expressing a drug-resistant mutant of Ret or Kit might rescue the effect. Alternatively, stimulating the cells with the respective ligands for these receptors (e.g., GDNF for Ret, SCF for Kit) might partially overcome the inhibition.

  • Use of More Selective Inhibitors: Compare the phenotype induced by this compound with that of more selective inhibitors for Ret or Kit, if available.

Q4: I am not seeing the expected inhibitory effect on my target cells. What are some potential reasons?

Several factors could contribute to a lack of expected efficacy:

  • Cellular Context: The expression levels of VEGFR-2, Ret, and Kit can vary significantly between different cell lines. Ensure your cell model expresses the target kinase at sufficient levels.

  • Drug Concentration: The IC50 values are determined in biochemical assays. In a cellular context, higher concentrations of this compound may be required to achieve the desired inhibitory effect due to factors like cell permeability and protein binding. A dose-response experiment is crucial.

  • ATP Competition: this compound is an ATP-competitive inhibitor. High intracellular ATP concentrations in your specific cell type might reduce the apparent potency of the inhibitor.

  • Drug Stability: Ensure the compound is properly stored and handled to maintain its activity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Kinase Assays

Problem: You are observing variability in the IC50 values for this compound against VEGFR-2, Ret, or Kit in your in-vitro kinase assays.

Potential Cause Troubleshooting Step
ATP Concentration Ensure the ATP concentration is kept constant and is ideally at or below the Km value for the specific kinase. Variations in ATP levels will affect the IC50 of an ATP-competitive inhibitor.
Enzyme Concentration Use a consistent and appropriate concentration of the kinase in each assay. High enzyme concentrations can lead to an overestimation of the IC50.
Substrate Concentration The concentration of the peptide or protein substrate should be kept constant and ideally at its Km value.
Incubation Time Standardize the pre-incubation time of the inhibitor with the kinase and the reaction time after adding ATP.
DMSO Concentration Keep the final DMSO concentration consistent across all wells, as high concentrations can inhibit kinase activity.
Reagent Stability Ensure all reagents, especially the kinase and ATP, are properly stored and have not undergone multiple freeze-thaw cycles.
Issue 2: Off-Target Signaling Pathway Activation Observed

Problem: Your results indicate activation of downstream pathways of Ret or Kit, even though you are targeting VEGFR-2.

Potential Cause Troubleshooting Step
High Inhibitor Concentration You may be using a concentration of this compound that is high enough to significantly inhibit Ret and Kit. Perform a dose-response experiment to find a concentration that is selective for VEGFR-2 in your system.
Pathway Crosstalk There might be crosstalk between the VEGFR-2 pathway and the Ret or Kit pathways in your specific cell model. Investigate the literature for known interactions between these signaling cascades.
Compensatory Mechanisms Inhibition of VEGFR-2 might lead to compensatory activation of other receptor tyrosine kinases. Use a broader kinase inhibitor panel or phospho-proteomics to identify other activated kinases.

Data Presentation

Table 1: In-Vitro Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
VEGFR-240
Ret180
Kit500
VEGFR-1>1000
VEGFR-3>1000

Experimental Protocols

Representative Biochemical Kinase Assay Protocol (Luminescence-based)

This protocol is a representative example for determining the IC50 of this compound against a target kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer.

    • Prepare serial dilutions of this compound in DMSO, and then dilute into kinase assay buffer to create a 4X inhibitor solution.

  • Assay Procedure:

    • Add 5 µL of the 4X this compound solution or DMSO control to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and measure the remaining ATP.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

RET_Signaling_Pathway cluster_cytoplasm Cytoplasm GDNF GDNF GFRa GFRa GDNF->GFRa binds RET RET GFRa->RET activates Adaptor_Proteins Adaptor_Proteins RET->Adaptor_Proteins recruits PI3K_AKT PI3K/AKT Pathway Adaptor_Proteins->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Adaptor_Proteins->RAS_MAPK JAK_STAT JAK/STAT Pathway Adaptor_Proteins->JAK_STAT

Caption: Simplified RET signaling pathway.

KIT_Signaling_Pathway cluster_cytoplasm Cytoplasm SCF Stem Cell Factor (SCF) KIT KIT SCF->KIT Dimerization Dimerization & Autophosphorylation KIT->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT

Caption: Simplified KIT signaling pathway.

Experimental Workflow

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor/Control A->B C Add Kinase & Pre-incubate B->C D Initiate Reaction with Substrate/ATP C->D E Stop Reaction & Detect Signal (e.g., Luminescence) D->E F Data Analysis (IC50 determination) E->F

Caption: General workflow for an in-vitro kinase assay.

Validation & Comparative

A Head-to-Head Comparison of VEGFR-2 Inhibition: JNJ-38158471 versus Sunitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitory profiles of two small molecule tyrosine kinase inhibitors: JNJ-38158471 and sunitinib. The information presented is curated from publicly available preclinical data to assist researchers in evaluating these compounds for their specific research needs.

Introduction

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated strategy in oncology. This guide focuses on a direct comparison of this compound, a highly selective VEGFR-2 inhibitor, and sunitinib, a multi-targeted kinase inhibitor with activity against VEGFR-2 among other kinases.

Data Presentation

The following tables summarize the quantitative data for this compound and sunitinib, focusing on their biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical Kinase Inhibition Profile
KinaseThis compound IC₅₀ (nM)Sunitinib IC₅₀ (nM)
VEGFR-2 (KDR) 40[1], 42 80[2]
VEGFR-14,451Potent inhibitor[3]
VEGFR-31,112Potent inhibitor[4]
PDGFRβ1,1092[2]
c-Kit500[1], 511Potent inhibitor[2]
Ret180[1], 183-
FLT34,81050 (ITD), 250 (WT)[2]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC₅₀ indicates greater potency.

Table 2: Cellular and In Vivo Activity
AssayThis compoundSunitinib
VEGF-stimulated VEGFR-2 Autophosphorylation in HUVECs Inhibition at 1-500 nM[1]Inhibition with IC₅₀ of 10 nM[2]
VEGF-dependent HUVEC Migration Significant inhibition at 50-1000 nM[1]Inhibition with IC₅₀ of 40 nM[2]
In Vivo Tumor Growth Inhibition (Xenograft Models) Dose-dependent inhibition in A431 and HCT116 models (10-200 mg/kg, p.o.)[1]Inhibition in various models including SKOV3 and HEK293 (e.g., 40 mg/kg/day, p.o.)

Experimental Protocols

Biochemical VEGFR-2 Kinase Assay

Objective: To determine the in vitro potency of an inhibitor against VEGFR-2 kinase activity.

Methodology:

  • Recombinant human VEGFR-2 cytoplasmic domain (e.g., as a GST-fusion protein) is used as the enzyme source.

  • A 96-well microtiter plate is coated with a peptide substrate, such as poly-Glu,Tyr (4:1), which serves as the substrate for phosphorylation.

  • The inhibitor (this compound or sunitinib) is serially diluted and added to the wells.

  • The kinase reaction is initiated by the addition of the VEGFR-2 enzyme and ATP in a buffer containing MnCl₂.[2]

  • The reaction is allowed to proceed for a defined period at room temperature and then stopped by the addition of EDTA.[2]

  • The amount of phosphorylated substrate is quantified using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.

  • IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

VEGF-Stimulated VEGFR-2 Autophosphorylation in HUVECs

Objective: To assess the ability of an inhibitor to block VEGFR-2 activation in a cellular context.

Methodology:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence and then serum-starved overnight to reduce basal receptor phosphorylation.

  • The cells are pre-incubated with various concentrations of the inhibitor (this compound or sunitinib) for a specified time (e.g., 1 hour).[1]

  • The cells are then stimulated with recombinant human VEGF (e.g., 25-50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR-2 autophosphorylation.

  • Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

  • Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane for Western blotting.

  • The membrane is probed with a primary antibody specific for phosphorylated VEGFR-2 (e.g., phospho-Tyr1175). A separate blot is probed with an antibody for total VEGFR-2 to confirm equal protein loading.

  • The bands are visualized using a secondary antibody conjugated to HRP and a chemiluminescent substrate. The intensity of the phosphorylated VEGFR-2 band is quantified and normalized to the total VEGFR-2 band.

HUVEC Migration Assay (Wound Healing)

Objective: To evaluate the effect of an inhibitor on VEGF-induced endothelial cell migration.

Methodology:

  • HUVECs are seeded in a multi-well plate and grown to a confluent monolayer.

  • A sterile pipette tip or a specialized culture insert is used to create a uniform "wound" or cell-free gap in the monolayer.

  • The cells are washed to remove detached cells and then incubated in media containing a low concentration of serum, VEGF as a chemoattractant, and varying concentrations of the inhibitor (this compound or sunitinib).

  • Images of the wound are captured at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 12-24 hours).

  • The rate of cell migration is quantified by measuring the change in the width of the wound over time.

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of an inhibitor in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID mice) are used as hosts for the tumor xenografts.

  • A suspension of human tumor cells (e.g., HCT116 colorectal carcinoma cells) is injected subcutaneously into the flank of each mouse.

  • The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • The mice are then randomized into treatment and control groups.

  • The inhibitor (this compound or sunitinib) is administered orally at various doses, typically once daily. The control group receives the vehicle solution.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as immunohistochemistry for markers of proliferation and angiogenesis, can be performed on the tumor tissue.

Mandatory Visualization

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation JNJ_38158471 This compound JNJ_38158471->VEGFR2 Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Model Kinase Recombinant VEGFR-2 Kinase Reaction Kinase Reaction (ATP) Kinase->Reaction Substrate Peptide Substrate Substrate->Reaction Inhibitor_B This compound or Sunitinib Inhibitor_B->Reaction Detection_B Phosphorylation Detection Reaction->Detection_B IC50 IC₅₀ Determination Detection_B->IC50 HUVEC HUVECs Inhibitor_C Inhibitor Incubation HUVEC->Inhibitor_C VEGF_Stim VEGF Stimulation Inhibitor_C->VEGF_Stim Lysis Cell Lysis VEGF_Stim->Lysis Western Western Blot (pVEGFR-2) Lysis->Western Analysis_C Phosphorylation Analysis Western->Analysis_C Mice Immunocompromised Mice Xenograft Tumor Cell Implantation Mice->Xenograft Treatment Inhibitor Administration Xenograft->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Analysis_I Efficacy Evaluation Measurement->Analysis_I

References

A Comparative Analysis of JNJ-38158471 and Sorafenib in Preclinical Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for JNJ-38158471 and the established multi-kinase inhibitor, sorafenib, in the context of hepatocellular carcinoma (HCC) models. While extensive preclinical data is available for sorafenib, detailing its efficacy and mechanisms of action in HCC, a comprehensive preclinical evaluation of this compound in HCC models is not publicly available at this time. This guide, therefore, presents the current understanding of each compound's pharmacological profile to aid researchers in the field of liver cancer drug development.

Executive Summary

Compound Profiles and Mechanism of Action

This compound

This compound is a potent and orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). It also demonstrates inhibitory activity against other receptor tyrosine kinases, including Ret and Kit. The primary mechanism of action is expected to be the inhibition of angiogenesis, a critical process for tumor growth and metastasis, by blocking the signaling cascade initiated by VEGF.

Sorafenib

Sorafenib is an oral multi-kinase inhibitor that targets a broader range of kinases. In tumor cells, it inhibits the serine/threonine kinase Raf, a key component of the Raf/MEK/ERK signaling pathway, thereby impeding cell proliferation.[1][2][3] Concurrently, sorafenib inhibits receptor tyrosine kinases such as VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for tumor angiogenesis.[1][2][3] This dual mechanism of action, targeting both the tumor cell and its blood supply, underlies its efficacy in HCC.[1]

Signaling Pathway Diagrams

JNJ_38158471_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Downstream Downstream Signaling VEGFR2->Downstream VEGF VEGF VEGF->VEGFR2 Binds JNJ This compound JNJ->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis

Figure 1: Simplified signaling pathway of this compound.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->Raf Inhibits

Figure 2: Simplified signaling pathway of Sorafenib in HCC.

Preclinical Efficacy in Hepatocellular Carcinoma Models

This compound

As of the date of this publication, there is a lack of publicly available data on the in vitro or in vivo efficacy of this compound in established hepatocellular carcinoma cell lines or animal models.

Sorafenib

Sorafenib has been extensively studied in preclinical HCC models, demonstrating significant anti-tumor activity.

In Vitro Data:

Sorafenib has been shown to inhibit the proliferation of various human HCC cell lines. For example, in HepG2 and HuH-7 cells, sorafenib treatment resulted in a dose-dependent inhibition of cell viability, with an IC50 concentration of approximately 6 μmol/L.[4]

Cell LineIC50 (µM)EffectReference
HepG2~6Inhibition of cell viability[4]
HuH-7~6Inhibition of cell viability[4]

In Vivo Data:

In xenograft models using human HCC cell lines, sorafenib has demonstrated the ability to suppress tumor growth.[1][4] For instance, in a murine xenograft model using HuH-7 cells, oral administration of sorafenib at 40 mg/kg daily for 3 weeks resulted in significant anti-tumor activity.[4] Another study using HLE xenografts in nude mice showed that sorafenib at 25 mg/kg inhibited tumor growth by 49.3%.[5] Furthermore, in an orthotopic H129 liver tumor model, sorafenib at 30 mg/kg was evaluated, though it did not show a statistically significant improvement in survival compared to the vehicle in that particular study.[6]

HCC ModelDosingKey FindingsReference
HuH-7 Xenograft40 mg/kg, p.o., daily for 3 weeksSignificant anti-tumor activity[4]
HLE Xenograft25 mg/kg, p.o., 5 times/week for 3 weeks49.3% tumor growth inhibition[5]
Orthotopic H12930 mg/kg, p.o., dailyNo significant survival improvement vs. vehicle[6]

Experimental Protocols

General In Vivo Xenograft Study Design for HCC

The following provides a generalized workflow for assessing the efficacy of a therapeutic agent in an HCC xenograft model, based on common practices in the field.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture HCC Cell Culture (e.g., HepG2, HuH-7) Implantation Subcutaneous or Orthotopic Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Pre-determined Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (Vehicle, Drug) Tumor_Growth->Randomization Dosing Daily Oral Dosing Randomization->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Tumor Weight, Survival, Biomarker Analysis Endpoint->Analysis

Figure 3: General workflow for HCC xenograft studies.

Cell Lines and Culture: Human HCC cell lines such as HepG2 or HuH-7 are commonly used.[4][7] Cells are cultured in appropriate media and conditions before implantation.

Animal Models: Immunocompromised mice, such as BALB/c nude mice, are typically used to prevent rejection of the human tumor xenograft.[7]

Tumor Implantation: A specific number of HCC cells are injected subcutaneously or orthotopically into the mice.

Treatment: Once tumors reach a specified volume, animals are randomized into treatment and control groups. The investigational drug (e.g., sorafenib) is often administered orally on a daily schedule.[4][5]

Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed. Survival analysis may also be performed.[6]

Conclusion

Sorafenib has a well-documented preclinical profile in hepatocellular carcinoma, demonstrating anti-proliferative and anti-angiogenic effects through its multi-kinase inhibitory action. This has translated into its clinical use for advanced HCC. For this compound, a selective VEGFR-2 inhibitor, there is a clear need for preclinical studies within the context of HCC to understand its potential efficacy and mechanism of action in this specific malignancy. Future research should focus on evaluating this compound in a panel of HCC cell lines and in relevant in vivo models, ideally with a direct comparison to the standard of care, sorafenib. Such studies will be crucial in determining its potential as a novel therapeutic agent for hepatocellular carcinoma.

References

A Head-to-Head Comparison of Kinase Selectivity: JNJ-38158471 vs. Cabozantinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a critical evaluation of kinase inhibitor selectivity is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the kinase selectivity profiles of JNJ-38158471 and cabozantinib, supported by available preclinical data.

This compound is characterized as a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. In contrast, cabozantinib is a multi-kinase inhibitor, targeting VEGFR2 along with MET, RET, KIT, AXL, FLT3, and TIE2, implicating it in a broader range of cellular processes including tumor cell migration, invasion, and survival.

Quantitative Kinase Inhibition Profile

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for both compounds against various kinases. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM)Cabozantinib IC50 (nM)
VEGFR2 40[1]0.035[2]
c-Kit 500[1]4.6[2]
Ret 180[1]5.2[2]
MET >10001.3[2]
VEGFR1 >1000-
VEGFR3 >1000-
AXL -7[2]
TIE2 -14.3[2]
FLT3 -11.3[2]

Data for this compound indicates no significant activity (>1 µM) against VEGFR-1 and VEGFR-3.[1] A comprehensive kinase panel screening for this compound is not publicly available.

Comparative Analysis of Selectivity

Based on the available data, this compound demonstrates a more selective inhibition profile, primarily targeting VEGFR2 with significantly less potency against c-Kit and Ret. Its lack of activity against VEGFR1 and VEGFR3 at concentrations up to 1 µM further underscores its selectivity within the VEGFR family.

Cabozantinib, conversely, exhibits potent, low nanomolar inhibition across a spectrum of receptor tyrosine kinases. Its strong activity against MET and VEGFR2, key drivers in many cancers, forms the basis of its therapeutic rationale. The broader targeting profile of cabozantinib may contribute to its efficacy in various tumor types but may also be associated with a different side-effect profile compared to a more selective inhibitor like this compound.

Experimental Protocols

Detailed experimental protocols for the specific kinase inhibition assays that generated the data in the table are often proprietary to the discovering entities. However, the following represents a generalized methodology commonly employed for such determinations.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are typically performed to determine the IC50 value of a compound against a purified kinase. A common method is the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a lower production of ADP.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, c-Met)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound or cabozantinib) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase buffer.

  • Reaction Setup: 1 µl of the diluted compound or DMSO (as a vehicle control) is added to the wells of a 384-well plate.

  • Enzyme Addition: 2 µl of the purified kinase enzyme solution is added to each well. The plate is incubated at room temperature for a defined period (e.g., 10-15 minutes).

  • Reaction Initiation: 2 µl of a solution containing the kinase substrate and ATP is added to each well to start the kinase reaction. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: 5 µl of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

  • ATP Detection: 10 µl of Kinase Detection Reagent is added to each well to convert the generated ADP back to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP. The plate is incubated for 30 minutes at room temperature.

  • Data Acquisition: The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.

  • IC50 Determination: The luminescence data is plotted against the compound concentration, and the IC50 value is calculated using a suitable software (e.g., GraphPad Prism) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The primary targets of this compound and cabozantinib, VEGFR2 and MET, are key components of signaling pathways that regulate critical cellular processes in cancer.

VEGFR2 Signaling Pathway

Activation of VEGFR2 by its ligand, VEGF-A, initiates a signaling cascade that is central to angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability JNJ This compound JNJ->VEGFR2 Cabo Cabozantinib Cabo->VEGFR2

VEGFR2 signaling pathway and points of inhibition.
MET Signaling Pathway

The MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in tumorigenesis by promoting cell proliferation, survival, migration, and invasion.

MET_Signaling_Pathway HGF HGF MET MET HGF->MET Binds GRB2 GRB2 MET->GRB2 Recruits PI3K PI3K MET->PI3K Activates STAT3 STAT3 MET->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion & Migration ERK->Invasion AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival AKT->Invasion STAT3->Proliferation Cabo Cabozantinib Cabo->MET

MET signaling pathway and point of inhibition.

Experimental Workflow

The general workflow for evaluating and comparing the selectivity of kinase inhibitors is a multi-step process.

Experimental_Workflow Start Start: Compound Synthesis Primary_Assay Primary Biochemical Assay (e.g., against VEGFR2, MET) Start->Primary_Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Kinome_Scan Broad Kinase Panel Screening (e.g., KINOMEscan) IC50_Determination->Kinome_Scan Potent hits Selectivity_Analysis Selectivity Profile Analysis Kinome_Scan->Selectivity_Analysis Cellular_Assays Cell-Based Assays (Phosphorylation, Proliferation) Selectivity_Analysis->Cellular_Assays Selective compounds In_Vivo In Vivo Efficacy & Toxicity Studies Cellular_Assays->In_Vivo End End: Candidate Selection In_Vivo->End

General workflow for kinase inhibitor selectivity profiling.

References

Validation of JNJ-38158471 Anti-Tumor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Important Clarification: Initial research indicates that JNJ-38158471 is a highly selective VEGFR-2 inhibitor, not a c-Met inhibitor.[1][2] Therefore, a direct comparison of its anti-tumor efficacy against c-Met inhibitors would be scientifically inappropriate. This guide will proceed by presenting available information on this compound's mechanism of action and will then provide a comparative analysis of two prominent c-Met inhibitors, Tepotinib and Cabozantinib , to fulfill the user's interest in this class of drugs.

This compound: A VEGFR-2 Inhibitor

This compound is an orally available and well-tolerated inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with a reported IC50 of 40 nM.[1] It also demonstrates inhibitory activity against other related tyrosine kinases, including Ret (180 nM) and Kit (500 nM).[1] Notably, it shows no significant activity against VEGFR-1 and VEGFR-3 at concentrations greater than 1 microM.[1] The primary anti-tumor effect of this compound is expected to be through the inhibition of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.

Comparative Analysis of c-Met Inhibitors: Tepotinib vs. Cabozantinib

For researchers, scientists, and drug development professionals interested in the anti-tumor efficacy of c-Met inhibitors, this section provides a comparative guide on two key alternatives: Tepotinib and Cabozantinib. Both have demonstrated significant clinical activity in cancers with alterations in the MET signaling pathway, particularly in non-small cell lung cancer (NSCLC) with MET exon 14 (METex14) skipping mutations.[1][3][4]

Data Presentation: Quantitative Comparison of Anti-Tumor Efficacy

The following tables summarize key quantitative data for Tepotinib and Cabozantinib from preclinical and clinical studies.

Table 1: In Vitro Efficacy of Tepotinib and Cabozantinib

CompoundTarget Cell LineAssayIC50 / PotencyReference
Tepotinib Hs746T (MET amplified gastric cancer)Cell Viability~10 nM[5]
Cabozantinib H441 (MET amplified lung cancer)Cell Viability~8 nMN/A
Tepotinib Various METex14 skipping NSCLC modelsCell ProliferationNot specified[6]
Cabozantinib MDA-MB-231 (TNBC)Cell ViabilitySignificant reduction[1]

Table 2: In Vivo Efficacy of Tepotinib and Cabozantinib in Xenograft Models

CompoundXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
Tepotinib MET-amplified NSCLC brain metastasis models125 mg/kg QD orallyComplete regressions in 5/5 mice[6]
Cabozantinib MV4-11 (AML)Not specifiedSignificant inhibition and enhanced survival[3]
Tepotinib HCC827-GR-T790M (NSCLC)Not specifiedT/C of 45% (p=0.01) as single agent[7]
Cabozantinib Patient-derived pRCC with MET mutationNot specifiedStriking tumor regression and inhibited metastasis[2][6]

Table 3: Clinical Efficacy of Tepotinib and Cabozantinib in METex14 Skipping NSCLC

CompoundClinical TrialPatient PopulationObjective Response Rate (ORR)Median Duration of Response (mDOR)Median Progression-Free Survival (mPFS)Reference
Tepotinib VISION (Phase II)Treatment-naïve44.9%10.8 months8.5 months[8]
Tepotinib VISION (Phase II)Previously treated44.6%11.1 months10.9 months[8]
Cabozantinib (Retrospective)Previously treated18%7.2 months4.7 monthsN/A

Note: Direct comparison of clinical trial data should be done with caution due to differences in study design, patient populations, and methodologies.

Experimental Protocols

In Vitro Cell Proliferation/Viability Assay (General Protocol)
  • Cell Culture: Cancer cell lines with known MET alterations (e.g., MET amplification or METex14 skipping) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of the test compound (e.g., Tepotinib, Cabozantinib) or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the data and fitting it to a dose-response curve.

In Vivo Tumor Xenograft Model (General Protocol)
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Cell Implantation: A suspension of human cancer cells with MET alterations is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Tepotinib or Cabozantinib) orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group. The anti-tumor efficacy is often expressed as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.[9]

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Mandatory Visualization

Signaling Pathway Diagram

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis, Invasion, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor Tepotinib / Cabozantinib Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition by Tepotinib and Cabozantinib.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select MET-altered Cancer Cell Lines Treatment_vitro Treat with c-Met Inhibitor CellLines->Treatment_vitro Assay Perform Viability/ Proliferation Assays Treatment_vitro->Assay IC50 Determine IC50 Assay->IC50 Xenograft Establish Tumor Xenografts in Mice Treatment_vivo Administer c-Met Inhibitor or Vehicle Xenograft->Treatment_vivo Measurement Measure Tumor Volume Regularly Treatment_vivo->Measurement TGI Calculate Tumor Growth Inhibition (TGI) Measurement->TGI

Caption: General experimental workflow for preclinical validation of c-Met inhibitors.

References

head-to-head comparison of JNJ-38158471 and axitinib

Author: BenchChem Technical Support Team. Date: November 2025

A an in-depth analysis for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of two tyrosine kinase inhibitors, JNJ-38158471 and axitinib. The information is curated for researchers, scientists, and professionals in drug development to offer a clear perspective on their biochemical profiles and mechanisms of action. This comparison focuses on their kinase selectivity and the signaling pathways they influence, supported by available experimental data.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound and axitinib against a panel of key tyrosine kinases. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound in inhibiting the respective kinase.

Target KinaseThis compound IC50 (nM)Axitinib IC50 (nM)
VEGFR-1>10000.1[1][2][3]
VEGFR-240[4][5]0.2[1][2][3]
VEGFR-3>1000[4][5]0.1-0.3[1][2][3]
c-Kit500[4][5]1.7[2][3]
RET180[4][5]N/A
PDGFRβN/A1.6[1][2][3]

N/A: Data not available from the provided search results.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against target kinases, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs).

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or axitinib) against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled for detection via luminescence.

  • Test compound (inhibitor) at various concentrations

  • Kinase reaction buffer

  • 96-well plates

  • Phosphocellulose paper or other capture medium

  • Scintillation counter or luminescence plate reader

Procedure:

  • Assay Setup: The kinase reaction is typically performed in a 96-well plate format.

  • Compound Dilution: A serial dilution of the test compound is prepared to assess its inhibitory effect over a range of concentrations.

  • Kinase Reaction: The recombinant kinase, its specific substrate, and the test compound are incubated together in the kinase reaction buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP. The final concentration of ATP is typically close to its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped, often by the addition of a solution like phosphoric acid.

  • Detection of Phosphorylation:

    • Radiometric Assay: A portion of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel, which is proportional to the kinase activity, is quantified using a scintillation counter.

    • Luminescence Assay: For non-radiometric assays, the amount of ATP remaining after the kinase reaction is measured using a luciferase/luciferin system (e.g., Kinase-Glo™). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways targeted by this compound and axitinib.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds JNJ_38158471 This compound JNJ_38158471->VEGFR2 Inhibits Axitinib Axitinib Axitinib->VEGFR2 Inhibits RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway inhibited by this compound and axitinib.

Kit_Ret_Signaling_Pathway cluster_membrane Cell Membrane cKit c-Kit PI3K_Kit PI3K cKit->PI3K_Kit RAS_Kit RAS cKit->RAS_Kit cRet c-Ret PI3K_Ret PI3K cRet->PI3K_Ret RAS_Ret RAS cRet->RAS_Ret SCF SCF SCF->cKit Binds GDNF GDNF GDNF->cRet Binds JNJ_38158471 This compound JNJ_38158471->cKit Inhibits JNJ_38158471->cRet Inhibits Axitinib Axitinib Axitinib->cKit Inhibits AKT_Kit AKT PI3K_Kit->AKT_Kit RAF_Kit RAF RAS_Kit->RAF_Kit Proliferation_Kit Cell Proliferation, Survival AKT_Kit->Proliferation_Kit MEK_Kit MEK RAF_Kit->MEK_Kit ERK_Kit ERK MEK_Kit->ERK_Kit ERK_Kit->Proliferation_Kit AKT_Ret AKT PI3K_Ret->AKT_Ret RAF_Ret RAF RAS_Ret->RAF_Ret Proliferation_Ret Cell Proliferation, Differentiation AKT_Ret->Proliferation_Ret MEK_Ret MEK RAF_Ret->MEK_Ret ERK_Ret ERK MEK_Ret->ERK_Ret ERK_Ret->Proliferation_Ret

Caption: c-Kit and c-Ret signaling pathways and their inhibition.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilution of Test Compound Start->Compound_Dilution Reaction_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Start->Reaction_Mix Add_Compound Add Test Compound to Reaction Mix Compound_Dilution->Add_Compound Reaction_Mix->Add_Compound Initiate_Reaction Initiate Reaction with ATP Add_Compound->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation Stop_Reaction->Detect_Phosphorylation Data_Analysis Analyze Data and Calculate IC50 Detect_Phosphorylation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

References

A Comparative Guide to JNJ-38877605 and JNJ-38158471: A Tale of Two Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two distinct kinase inhibitors: JNJ-38877605, a potent c-Met inhibitor, and JNJ-38158471, a highly selective VEGFR-2 inhibitor. While a direct comparison of their c-Met inhibition is not applicable due to their different primary targets, this document offers a comprehensive overview of their individual characteristics, supported by available experimental data, to aid in understanding their unique mechanisms of action and potential therapeutic applications.

Executive Summary

Initial investigations into a head-to-head comparison of this compound and JNJ-38877605 for c-Met inhibition revealed a critical distinction: this compound is not a c-Met inhibitor but a selective vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. In contrast, JNJ-38877605 is a well-characterized, potent, and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This guide, therefore, pivots to present a comparative analysis of these two compounds, highlighting their distinct molecular targets and associated signaling pathways.

JNJ-38877605 has demonstrated significant potency against c-Met with a reported IC50 of 4 nM and over 600-fold selectivity against a panel of other kinases.[1][2] Its development, however, was terminated in Phase I clinical trials due to renal toxicity.[3] this compound is a highly selective, orally bioavailable VEGFR-2 inhibitor with an IC50 of 40 nM. It also exhibits inhibitory activity against the closely related tyrosine kinases Ret and Kit.

This guide will delve into the specifics of each compound, presenting available quantitative data in tabular format, detailing relevant experimental protocols, and providing visual representations of their respective signaling pathways and a general workflow for kinase inhibitor evaluation.

Quantitative Data Comparison

The following tables summarize the available quantitative data for JNJ-38877605 and this compound, showcasing their distinct inhibitory profiles.

Table 1: JNJ-38877605 In Vitro Potency and Selectivity

TargetIC50 (nM)Selectivity
c-Met4>600-fold vs. a panel of ~200 other kinases

Table 2: this compound In Vitro Potency

TargetIC50 (nM)
VEGFR-240
Ret180
Kit500

Signaling Pathways

To visually represent the distinct mechanisms of action of these inhibitors, the following diagrams illustrate the c-Met and VEGFR-2 signaling pathways.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Motility Motility STAT3->Motility JNJ38877605 JNJ-38877605 JNJ38877605->cMet Inhibits

Caption: The c-Met signaling pathway initiated by HGF binding, leading to cell proliferation, survival, and motility. JNJ-38877605 acts as an inhibitor of the c-Met receptor.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A (Ligand) VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Permeability Vascular Permeability AKT->Permeability JNJ38158471 This compound JNJ38158471->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway activated by VEGF-A, promoting angiogenesis and vascular permeability. This compound inhibits the VEGFR-2 receptor.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are generalized protocols for key experiments relevant to the characterization of compounds like JNJ-38877605 and this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., c-Met, VEGFR-2)

  • Kinase substrate (e.g., a generic peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., JNJ-38877605, this compound)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a microplate.

  • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay (General Protocol)

Objective: To assess the ability of a compound to inhibit the phosphorylation of a target receptor in a cellular context.

Materials:

  • Cancer cell line with high expression of the target receptor (e.g., GTL-16 for c-Met, HUVECs for VEGFR-2)

  • Cell culture medium and supplements

  • Ligand for receptor stimulation (e.g., HGF for c-Met, VEGF-A for VEGFR-2)

  • Test compound

  • Lysis buffer

  • Antibodies: anti-phospho-receptor, anti-total-receptor, and secondary antibodies

  • Western blot or ELISA reagents

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for a few hours.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Stimulate the cells with the appropriate ligand for a short period (e.g., 15 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the phosphorylation status of the target receptor using Western blotting or ELISA with phospho-specific and total protein antibodies.

  • Quantify the band intensities or ELISA signals to determine the extent of phosphorylation inhibition.

In Vivo Tumor Xenograft Study (General Protocol)

Objective: To evaluate the anti-tumor efficacy of a compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • Test compound formulated for oral or other appropriate administration route

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups at a defined dose and schedule.

  • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Lead Optimization cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID SAR Structure-Activity Relationship (SAR) Lead_ID->SAR In_Vitro In Vitro Assays (Kinase, Cellular) SAR->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Safety) Tox->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

Caption: A generalized workflow for the discovery and development of a kinase inhibitor, from initial screening to clinical trials.

Conclusion

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling JNJ-38158471

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of JNJ-38158471, a tyrosine kinase inhibitor. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against exposure. The following table summarizes the required equipment and facility features for handling this compound.

Control TypeRequirementPurpose
Engineering Controls Adequate ventilationTo minimize inhalation exposure.[1]
Accessible safety shower and eye wash stationFor immediate decontamination in case of accidental exposure.[1]
Personal Protective Equipment (PPE)
Eye ProtectionSafety goggles with side-shieldsTo protect eyes from splashes.[1]
Hand ProtectionProtective glovesTo prevent skin contact.[1]
Body ProtectionImpervious clothingTo protect skin from contamination.[1]
Respiratory ProtectionSuitable respiratorTo prevent inhalation of dust or aerosols. Use in areas with appropriate exhaust ventilation.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination. The following workflow outlines the essential steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Ensure ventilation is active prep_ppe->prep_setup prep_materials Gather all necessary materials prep_setup->prep_materials handling_weigh Weigh this compound in a ventilated enclosure prep_materials->handling_weigh handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve handling_use Perform experimental procedures handling_dissolve->handling_use cleanup_decontaminate Decontaminate surfaces with alcohol handling_use->cleanup_decontaminate cleanup_dispose_waste Dispose of waste in a labeled, sealed container cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE correctly cleanup_dispose_waste->cleanup_doff_ppe

Caption: Standard Operating Procedure for Handling this compound.

Emergency Procedures: First Aid Measures

In the event of an accidental exposure, immediate and appropriate first aid is critical. All personnel should be familiar with the location of safety showers and eyewash stations.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Thoroughly rinse the affected skin area with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan: Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.

cluster_waste_stream Waste Segregation cluster_containment Containment cluster_disposal Final Disposal solid_waste Contaminated PPE (gloves, coats) solid_container Labeled, sealed hazardous waste bag solid_waste->solid_container liquid_waste Unused solutions liquid_container Labeled, sealed hazardous waste container liquid_waste->liquid_container sharps_waste Contaminated needles, glassware sharps_container Puncture-resistant sharps container sharps_waste->sharps_container approved_facility Dispose through an approved waste disposal plant solid_container->approved_facility liquid_container->approved_facility sharps_container->approved_facility

Caption: Waste Disposal Workflow for this compound.

All waste must be collected and disposed of in accordance with institutional and local regulations for hazardous chemical waste.[1] Containers must be clearly labeled with the contents.

Storage and Stability

Proper storage is necessary to maintain the integrity of this compound and prevent accidental release.

FormStorage TemperatureConditions
Powder-20°CKeep container tightly sealed in a cool, well-ventilated area.[1]
In Solvent-80°CAvoid direct sunlight and sources of ignition.[1]

The compound is stable under recommended storage conditions.[1] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.